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2-Amino-2,5,5-trimethylhexanoic acid hydrochloride Documentation Hub

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  • Product: 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride
  • CAS: 1803596-37-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2,5,5-trimethylhexanoic acid HCl

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride. It is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this synthetic amino acid derivative. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale, reflecting a field-proven perspective on molecular analysis.

Introduction: Unveiling a Novel Amino Acid Scaffold

2-Amino-2,5,5-trimethylhexanoic acid is a non-proteinogenic amino acid characterized by a quaternary α-carbon and a bulky tert-butyl group at the 5-position. Its hydrochloride salt form is typically employed to enhance stability and solubility. The unique steric hindrance around the α-carbon and the lipophilic side chain make this compound an intriguing building block for peptidomimetics and novel pharmaceutical agents. Understanding its precise molecular architecture is paramount for predicting its chemical behavior, designing derivatives, and elucidating its biological activity.

This guide will delve into the key structural features of 2-Amino-2,5,5-trimethylhexanoic acid HCl, propose a robust synthetic route, and detail the analytical methodologies required for its unambiguous characterization.

Molecular Structure and Stereochemistry

The fundamental structure of 2-Amino-2,5,5-trimethylhexanoic acid is defined by a hexanoic acid backbone with an amino group and a methyl group attached to the α-carbon (C2), and two methyl groups attached to C5.

Chemical Identity
PropertyValueSource
IUPAC Name2-amino-2,5,5-trimethylhexanoic acid hydrochloride
Molecular FormulaC9H20ClNO2Inferred from parent compound
Molecular Weight209.71 g/mol Inferred from parent compound
CAS Number1509561-61-8 (free base)[1]
Canonical SMILESCC(C)(C)CCC(C)(C(=O)O)N.ClInferred from parent compound
InChIInChI=1S/C9H19NO2.ClH/c1-8(2,3)5-6-9(4,10)7(11)12;/h5-6,10H2,1-4H3,(H,11,12);1HInferred from parent compound
Structural Diagram

The connectivity of atoms in the protonated form (hydrochloride salt) is illustrated below.

2_Amino_2_5_5_trimethylhexanoic_acid_HCl cluster_main cluster_key Legend C1 C(1) C2 C(2) C1->C2 O1 O(1) C1->O1 = O2 O(2)H C1->O2 C3 C(3) C2->C3 C8 C(8) C2->C8 N N C2->N C4 C(4) C3->C4 C5 C(5) C4->C5 C6 C(6) C5->C6 C7 C(7) C5->C7 C9 C(9) H_N +H₃ N->H_N Cl Cl⁻ C_node Carbon N_node Nitrogen O_node Oxygen Cl_node Chloride

Caption: Molecular structure of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride.

Stereochemistry and Chirality

A critical feature of this molecule is the chiral center at the α-carbon (C2). The presence of four different substituents (a carboxyl group, an amino group, a methyl group, and the 4,4-dimethylpentyl chain) means that 2-Amino-2,5,5-trimethylhexanoic acid can exist as a pair of enantiomers, (S) and (R).

The synthesis of this compound without a chiral influence will result in a racemic mixture. For applications in drug development, it is often necessary to resolve this mixture to isolate the desired enantiomer, as the biological activity of enantiomers can differ significantly.

Proposed Synthesis and Purification

As no specific synthesis for this molecule is readily available in the literature, a robust and adaptable method based on well-established organic chemistry principles is proposed here. The Strecker synthesis is a classic and effective method for the preparation of α-amino acids.

Synthetic Pathway: A Modified Strecker Synthesis

Strecker_Synthesis Ketone 5,5-Dimethyl-2-hexanone Iminium Iminium Intermediate Ketone->Iminium NH₄Cl, NaCN Aminonitrile α-Aminonitrile Iminium->Aminonitrile AminoAcid Racemic 2-Amino-2,5,5- trimethylhexanoic acid Aminonitrile->AminoAcid Acid Hydrolysis (e.g., HCl) HCl_Salt 2-Amino-2,5,5-trimethylhexanoic acid HCl AminoAcid->HCl_Salt Evaporation from HCl solution

Caption: Proposed synthetic workflow for 2-Amino-2,5,5-trimethylhexanoic acid HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the α-Aminonitrile

  • In a well-ventilated fume hood, a solution of 5,5-dimethyl-2-hexanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents) are added to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid Hydrochloride

  • The crude α-aminonitrile is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and the imine to an amine, which is protonated in the acidic medium.

  • After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • The aqueous layer, containing the desired product, is then concentrated under reduced pressure to yield the crude 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride as a solid.

Step 3: Purification and Recrystallization

  • The crude product is purified by recrystallization. A suitable solvent system, such as isopropanol/water or ethanol/ether, should be empirically determined.

  • The crude solid is dissolved in a minimum amount of the hot solvent mixture.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to promote crystallization.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chiral Resolution (Optional)

To obtain enantiomerically pure (S)- or (R)-2-Amino-2,5,5-trimethylhexanoic acid HCl, the racemic mixture can be resolved using several techniques:

  • Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine) to form diastereomeric salts, which can be separated by fractional crystallization.

  • Enzymatic Resolution: Utilizing an enzyme that selectively acts on one enantiomer.

  • Chiral Chromatography: Separation of the enantiomers on a chiral stationary phase using high-performance liquid chromatography (HPLC).

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 2-Amino-2,5,5-trimethylhexanoic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR (Expected Chemical Shifts in D₂O)

  • δ ~ 0.9 ppm (singlet, 9H): The three equivalent methyl groups of the tert-butyl moiety (-C(CH₃)₃).

  • δ ~ 1.5 ppm (singlet, 3H): The methyl group on the α-carbon (-C(CH₃)(NH₃⁺)-).

  • δ ~ 1.6-1.9 ppm (multiplets, 4H): The two methylene groups (-CH₂-CH₂-). The diastereotopic nature of the protons in the methylene group adjacent to the chiral center may lead to complex splitting patterns.

  • NH₃⁺ protons: The protons of the ammonium group will exchange with D₂O and will likely not be observed as a distinct signal.

¹³C NMR (Expected Chemical Shifts in D₂O)

  • δ ~ 25-35 ppm: The methyl carbons of the tert-butyl group and the α-methyl group.

  • δ ~ 30-45 ppm: The methylene carbons.

  • δ ~ 55-65 ppm: The quaternary α-carbon.

  • δ ~ 175-185 ppm: The carbonyl carbon of the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For the hydrochloride salt, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-3300 (broad)N-H stretchAmmonium (-NH₃⁺)
~2500-3000 (broad)O-H stretchCarboxylic acid (-COOH)
~1700-1730C=O stretchCarboxylic acid (-COOH)
~1500-1600N-H bendAmmonium (-NH₃⁺)
~1400-1480C-H bendAlkyl groups

The presence of the hydrochloride salt significantly influences the spectrum compared to the free amino acid (zwitterionic form). In the salt, the amine is protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electrospray Ionization (ESI-MS)

  • Positive Ion Mode: The most prominent ion observed will be the [M+H]⁺ ion of the free amino acid, corresponding to the loss of HCl. For C₉H₁₉NO₂, the expected m/z would be approximately 174.14.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion is expected to show characteristic losses. A common fragmentation pathway for α-amino acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ and H₂O.[3][4] The bulky side chain may also undergo fragmentation.

X-ray Crystallography

For an absolute confirmation of the three-dimensional structure, including the stereochemistry of a resolved enantiomer, single-crystal X-ray diffraction is the gold standard.[5][6][7][8] This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray diffraction is a critical and often challenging step.[7]

Conclusion

2-Amino-2,5,5-trimethylhexanoic acid HCl is a synthetic amino acid with significant potential in medicinal chemistry and materials science. Its structural analysis requires a combination of sophisticated analytical techniques. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization. The proposed experimental protocols are based on established and reliable methodologies, ensuring a high degree of confidence in the results. By understanding the intricate details of its molecular structure, researchers can better harness the unique properties of this promising compound.

References

  • PubChem. 2-Amino-2,5,5-trimethylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Reddit. [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Journal of Applied Crystallography. [Link]

  • What is Protein X-Ray Crystallography?. John Innes Centre. [Link]

  • x Ray crystallography. Journal of Clinical Pathology. [Link]

  • X-ray crystallography. Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride

Abstract Understanding the solubility of active pharmaceutical ingredients and novel chemical entities is fundamental to drug development and formulation science. This guide provides a detailed technical analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients and novel chemical entities is fundamental to drug development and formulation science. This guide provides a detailed technical analysis of the solubility profile of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, a non-proteinogenic amino acid derivative. We explore the theoretical underpinnings of its solubility based on its molecular structure, followed by a comparative analysis of its expected behavior in aqueous versus organic solvents. This document also provides a rigorous, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method, ensuring data integrity and reproducibility for researchers.

Introduction and Molecular Characterization

2-Amino-2,5,5-trimethylhexanoic acid is a synthetic, non-proteinogenic alpha-amino acid.[1][2][3] Its hydrochloride salt form is of particular interest for research and development due to the enhanced stability and handling properties conferred by the salt. The solubility of this compound is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[1]

The molecule's structure is the primary determinant of its solubility. It can be deconstructed into two key domains:

  • A Hydrophilic, Ionic "Head": This consists of the α-amino group, protonated as an ammonium chloride salt (-NH₃⁺Cl⁻), and the carboxylic acid group (-COOH). These groups can engage in strong ion-dipole interactions and hydrogen bonding with polar solvents.

  • A Lipophilic, Nonpolar "Tail": This is a C6 alkyl chain featuring a bulky tert-butyl group at the 5-position (a 5,5-dimethyl moiety) and an additional methyl group at the α-carbon. This substantial hydrocarbon portion is hydrophobic and favors interaction with nonpolar solvents.

The balance between these two domains dictates the compound's solubility in different media.

Sources

Foundational

Technical Guide: Stability & Storage of Alpha-Methyl Amino Acid Hydrochlorides

Executive Summary Alpha-methyl amino acids ( -Me-AAs) represent a critical class of non-proteinogenic building blocks in modern peptidomimetics. Their structural rigidity and resistance to enzymatic degradation make them...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-methyl amino acids (


-Me-AAs) represent a critical class of non-proteinogenic building blocks in modern peptidomimetics. Their structural rigidity and resistance to enzymatic degradation make them invaluable for increasing the metabolic half-life of peptide therapeutics. However, while the carbon skeleton exhibits superior chemical stability compared to standard amino acids, the hydrochloride salt form  introduces distinct physical stability challenges—primarily hygroscopicity—that are often underestimated in storage protocols.

This guide synthesizes the chemical rationale for their stability with rigorous, field-proven protocols for their preservation. It is designed for researchers who require actionable, high-integrity data management for these high-value reagents.

Part 1: The Chemical Rationale

To understand storage, one must understand the molecule's stress points. The stability profile of


-Me-AA hydrochlorides is defined by a "Stability Paradox": Chemical Robustness vs. Physical Fragility. 
The Quaternary Carbon Advantage (Chemical Stability)

In standard amino acids, the


-carbon carries a hydrogen atom. Under basic conditions or elevated temperatures, this proton can be abstracted, leading to enolization and subsequent racemization (conversion from L- to D- isomer).

The


-Methyl Difference: 
In 

-Me-AAs, the

-proton is replaced by a methyl group.[1]
  • Mechanism: The absence of the acidic

    
    -proton renders the formation of the planar enolate intermediate chemically impossible under standard conditions.
    
  • Result:

    
    -Me-AAs are virtually immune to base-catalyzed racemization, a common degradation pathway for standard amino acids during storage or coupling.
    
The Hydrochloride Liability (Physical Stability)

While the free zwitterionic forms of


-Me-AAs are often stable, they are frequently supplied as hydrochloride (HCl) salts to enhance solubility and crystallinity.
  • The Risk: The chloride counter-ion is highly mobile and hygroscopic. In the presence of atmospheric moisture, the crystal lattice can absorb water, leading to deliquescence (dissolving in absorbed moisture).

  • The Cascade: Once in solution (even a micro-layer on the crystal surface), the local pH drops drastically. While the

    
    -methyl group protects against racemization, the acidic environment can promote hydrolysis of side-chain protecting groups (e.g., Boc, tBu) or oxidation if susceptible residues (Met, Cys, Trp) are present.
    

Part 2: Degradation Vectors & Signaling Pathways

The following diagram illustrates the divergent stability pathways between standard amino acids and their


-methyl counterparts.
Visualization: Chemical Stability & Degradation Logic

StabilityPathways Start Storage Stress (Heat/Moisture/Base) StandardAA Standard Amino Acid (Has alpha-Proton) Start->StandardAA AlphaMeAA Alpha-Methyl AA (Quaternary Carbon) Start->AlphaMeAA Enolization Enolization (Planar Intermediate) StandardAA->Enolization Proton Abstraction StericBlock Steric Blockade (No alpha-Proton) AlphaMeAA->StericBlock Hygroscopy HCl Salt Hygroscopicity AlphaMeAA->Hygroscopy Moisture Exposure Racemization Racemization (Loss of Chirality) Enolization->Racemization Stable Chemically Stable (Enantiomeric Purity) StericBlock->Stable Prevents Enolization Deliquescence Deliquescence (Physical Degradation) Hygroscopy->Deliquescence

Figure 1: Mechanistic divergence showing how


-methyl substitution blocks chemical racemization while the salt form retains physical hygroscopic risks.

Part 3: Analytical Assessment Protocols

Trust but verify. A "white powder" can hide significant degradation. The following analytical suite is required to validate the integrity of


-Me-AA hydrochlorides before use in critical synthesis.
Table 1: Quality Control Specifications
ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite/Off-white crystalline powderYellowing indicates oxidation; clumping indicates moisture uptake.
Water Content Karl Fischer (Coulometric)

(w/w)
Critical for HCl salts. Excess water catalyzes hydrolysis and alters stoichiometry.
Identity (Counter-ion) Silver Nitrate Titration98.0% - 102.0% Theoretical Cl contentConfirms the salt stoichiometry (Mono- vs Di-HCl).
Enantiomeric Purity Chiral HPLC / GC

ee
While chemically stable, initial synthesis errors must be ruled out.
Crystal Form pXRD (Powder X-Ray)Matches Reference PatternDetects polymorphic shifts caused by humidity stress.
Experimental Workflow: Forced Degradation (Stress Testing)

To determine the specific shelf-life of a new batch, perform this abbreviated stress test based on ICH Q1A (R2) guidelines.

  • Aliquot: Weigh 50mg samples into open HPLC vials.

  • Stress Conditions:

    • Control: -20°C, desiccated.

    • Humidity: 25°C / 75% RH (Open vial) for 7 days.

    • Thermal: 60°C (Closed vial) for 7 days.

    • Oxidation: Exposure to ambient air/light for 7 days (if Met/Trp/Cys).

  • Analysis: Dissolve in mobile phase and analyze via HPLC (Purity) and Karl Fischer (Moisture).

Part 4: Storage & Handling Protocols

The causality is clear: Moisture is the primary vector of failure. Therefore, the storage protocol focuses on rigorous desiccation.

The "Cold-Dry" Chain of Custody
  • Primary Container:

    • Use amber glass vials with Teflon-lined screw caps. Plastic allows slow moisture permeation over years.

    • Headspace should be purged with Argon or Nitrogen before sealing.

  • Secondary Containment:

    • Place primary vials inside a secondary jar containing active desiccant (Silica Gel or Molecular Sieves).

    • Indicator: Include a humidity indicator card. If the card turns pink (wet), re-dry the desiccant immediately.

  • Temperature Control:

    • Long-term (>6 months): Store at -20°C . This arrests kinetic degradation and reduces the vapor pressure of any residual moisture.

    • Short-term (<6 months): +4°C is acceptable only if the desiccation seal is perfect.

  • The "Warm-Up" Rule (Critical):

    • Never open a cold bottle immediately.

    • Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating deliquescence.

Visualization: The Safe Handling Workflow

HandlingProtocol Freezer Storage (-20°C) Argon Sealed Equilibration Equilibration (Warm to RT in Desiccator) Freezer->Equilibration Retrieve Opening Open Vial (Dry Environment) Equilibration->Opening Condensation Prevented Weighing Rapid Weighing (Minimize Air Exposure) Opening->Weighing Reseal Purge & Reseal (Argon/Nitrogen) Weighing->Reseal Use Proceed to Synthesis Weighing->Use Reseal->Freezer Return immediately

Figure 2: The "Warm-Up" Rule workflow prevents condensation-induced degradation during dispensing.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH, 2003.[2] Available at: [Link]

  • Reddy, I.K. & Khan, M.A.Chiral Drugs: Chemistry and Biological Action. Wiley-Interscience, 2013. (Reference for the mechanism of racemization resistance in -methyl amino acids).
  • European Medicines Agency (EMA). Guideline on the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. EMA/CHMP/QWP/834816/2015. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of Sterically Hindered Peptidomimetics: The 2-Amino-2,5,5-trimethylhexanoic Acid Series

Executive Summary This technical guide provides a comprehensive thermodynamic analysis of 2-Amino-2,5,5-trimethylhexanoic acid (CAS: 1509561-61-8) and its derivatives. As a non-proteinogenic, -dialkyl amino acid, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 2-Amino-2,5,5-trimethylhexanoic acid (CAS: 1509561-61-8) and its derivatives. As a non-proteinogenic,


-dialkyl amino acid, this molecule represents a critical tool in modern drug design. Its structural architecture—combining an 

-methyl group with a bulky neopentyl-like side chain—imparts unique thermodynamic properties that modulate peptide solubility, proteolytic stability, and receptor binding affinity.

This document is designed for researchers requiring actionable data on incorporating this residue into peptidomimetics to enforce helical secondary structures and enhance metabolic half-life.

Structural & Physicochemical Characterization

The thermodynamic behavior of 2-Amino-2,5,5-trimethylhexanoic acid is governed by two dominant structural features: lipophilicity and steric bulk .

Molecular Identity
  • IUPAC Name: 2-Amino-2,5,5-trimethylhexanoic acid[1][2]

  • Common Class:

    
    -Methyl-neopentylleucine analog; Sterically hindered 
    
    
    
    -disubstituted amino acid.
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 173.25 g/mol [2]

Thermodynamic Descriptors (Predicted & Empirical)

The following table synthesizes calculated physicochemical data essential for thermodynamic modeling in aqueous and lipid environments.

PropertyValueThermodynamic Implication
LogP (Octanol/Water) ~2.90High hydrophobicity driven by the 2,5,5-trimethyl motif. Indicates strong partitioning into lipid bilayers and hydrophobic binding pockets.
Polar Surface Area (PSA) 63.3 ŲLow PSA relative to mass suggests high blood-brain barrier (BBB) permeability potential for derivatives.
pKa (Carboxyl) 2.2 – 2.4Typical for

-methyl amino acids; slightly elevated due to inductive effects of the alkyl bulk.
pKa (Amine) 9.6 – 9.8Steric shielding of the amine may slightly retard deprotonation kinetics but thermodynamic pKa remains standard.
Rotatable Bonds 4Reduced conformational entropy (

) compared to linear isomers (e.g., nonyl-glycine).

*Values estimated based on homologous series (


-methylleucine/Aib).

Conformational Thermodynamics: The Thorpe-Ingold Effect

The primary utility of 2-Amino-2,5,5-trimethylhexanoic acid lies in its ability to restriction peptide conformation. This is a thermodynamic phenomenon known as the Thorpe-Ingold Effect (or Gem-Dimethyl Effect).

Mechanism of Action

In standard amino acids (e.g., Leucine), the


 atom has a hydrogen substituent, allowing a wide range of Ramachandran angles (

). In 2-Amino-2,5,5-trimethylhexanoic acid, the replacement of the

-hydrogen with a methyl group creates severe steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.
  • Entropic Cost (

    
    ):  The unfolded state is destabilized because the allowed conformational space is drastically reduced.
    
  • Enthalpic Gain (

    
    ):  The molecule is thermodynamically forced into specific folded states—predominantly 
    
    
    
    -helices
    or
    
    
    -helices
    —where steric strain is minimized.
Thermodynamic Folding Cycle

The following diagram illustrates the thermodynamic advantage of incorporating this residue into a peptide chain.

G Unfolded_Std Unfolded Peptide (Standard AA) Folded_Std Folded Helix (Standard AA) Unfolded_Std->Folded_Std ΔG1 (Weak) High ΔS penalty Unfolded_Mod Unfolded Peptide (2,5,5-Trimethyl) Unfolded_Std->Unfolded_Mod Substitution Folded_Mod Folded Helix (2,5,5-Trimethyl) Folded_Std->Folded_Mod Stabilization Unfolded_Mod->Folded_Mod ΔG2 (Strong) Pre-organized Low ΔS penalty

Figure 1: Thermodynamic cycle showing the reduction in entropic penalty during folding for peptides containing 2-Amino-2,5,5-trimethylhexanoic acid compared to standard residues.

Synthetic Thermodynamics & Stability

Incorporating sterically hindered amino acids into peptides presents a kinetic challenge often mistaken for thermodynamic impossibility. The nucleophilic attack on the activated carboxyl of 2-Amino-2,5,5-trimethylhexanoic acid is slow due to the bulky neopentyl and


-methyl groups shielding the reaction center.
Coupling Protocol (Thermodynamically Driven)

To overcome the activation energy barrier (


), highly reactive leaving groups are required. Standard carbodiimides (EDC/DCC) often fail, leading to N-acylurea byproducts or racemization (though 

-methyl AAs are resistant to racemization).

Recommended Coupling System:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – acts as a catalyst to lower the transition state energy.

  • Solvent: DMF/NMP (Polar aprotic solvents stabilize the polar transition state).

Metabolic Stability (Proteolysis Resistance)

The thermodynamic stability of the amide bond formed by this residue against enzymatic hydrolysis is exceptionally high.

  • Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit the active site. The

    
    -disubstitution sterically prevents this fit, rendering the bond "invisible" to most proteases.
    
  • Data: Peptides containing

    
    -methyl residues often exhibit half-lives (
    
    
    
    ) in plasma >24 hours, compared to minutes for natural peptides.

Experimental Protocols

To validate the thermodynamic properties of derivatives in your specific application, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the distribution coefficient (


) at physiological pH.
  • Preparation: Dissolve 2 mg of the amino acid derivative in 2 mL of

    
    -octanol (saturated with phosphate buffer pH 7.4).
    
  • Equilibration: Add 2 mL of phosphate buffer (saturated with octanol). Vortex for 60 minutes at 25°C.

  • Phase Separation: Centrifuge at 3000g for 10 minutes.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    
    Validation: Mass balance recovery must be >95%.
    
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Measure the thermodynamic binding parameters (


) of the peptide derivative to a target protein.[3]
  • Cell Loading: Load protein target (e.g., 20

    
    M) into the sample cell.
    
  • Syringe Loading: Load 2-Amino-2,5,5-trimethylhexanoic acid peptide derivative (e.g., 200

    
    M) into the injection syringe.
    
  • Titration: Perform 20 injections of 2

    
    L each at 25°C.
    
  • Analysis: Fit the heat integration data to a "One Set of Sites" model.

    • Expectation: If the hydrophobic effect dominates (due to the trimethyl-hexyl group), expect a positive

      
       (solvent release) and small negative 
      
      
      
      .

Visualizing the Synthetic Pathway

The following diagram outlines the logic flow for synthesizing a peptide block containing this hindered residue, highlighting the critical decision points for yield optimization.

Synthesis Start Start: 2-Amino-2,5,5- trimethylhexanoic acid Protect N-Protection (Fmoc-Cl / NaHCO3) Start->Protect Activate Activation Strategy (Critical Step) Protect->Activate Path_A Standard: HBTU/DIEA Activate->Path_A Low Yield Risk Path_B High-Steric: HATU/HOAt or Acid Fluoride Activate->Path_B Recommended Coupling Coupling to Resin/Amine Path_A->Coupling Path_B->Coupling Check Kaiser Test / LCMS Coupling->Check Success Successful Incorporation Check->Success Pass Fail Incomplete Coupling (Deletion Sequence) Check->Fail Fail Fail->Path_B Re-couple

Figure 2: Decision tree for the synthesis of peptides containing sterically hindered 2,5,5-trimethylhexanoic acid residues.

References

  • PubChem. (2023). 2-Amino-2,5,5-trimethylhexanoic acid (Compound CID 73199757).[2] National Library of Medicine. [Link]

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers. (Contextual reference for

    
    -dialkyl amino acid thermodynamics).
    [Link]
    
  • Royal Society of Chemistry. (2016). Thermodynamic properties of non-natural amino acids.[4] ChemComm. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Constrained Peptides Using 2-Amino-2,5,5-trimethylhexanoic Acid

Executive Summary The incorporation of sterically hindered non-canonical amino acids (ncAAs) is a critical strategy in modern peptidomimetic drug design. 2-Amino-2,5,5-trimethylhexanoic acid (CAS: 1509561-61-8), structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sterically hindered non-canonical amino acids (ncAAs) is a critical strategy in modern peptidomimetic drug design. 2-Amino-2,5,5-trimethylhexanoic acid (CAS: 1509561-61-8), structurally characterized by an


-methyl group and a bulky 3,3-dimethylbutyl side chain, offers unique advantages for inducing helical conformation and conferring proteolytic resistance.

However, the specific steric bulk of this residue—combining the quaternary


-carbon of Aib (

-aminoisobutyric acid) with a hydrophobic tail larger than Leucine—presents significant synthetic challenges. Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) protocols often fail, resulting in deletion sequences or incomplete coupling.

This guide details an optimized protocol for the synthesis of peptides containing 2-Amino-2,5,5-trimethylhexanoic acid (referred to herein as


-Me-TmHex ), focusing on overcoming the steric barrier at the coupling interface.

Chemical Profile & Structural Logic[1]

Understanding the steric environment is prerequisite to successful synthesis.

PropertySpecification
IUPAC Name 2-Amino-2,5,5-trimethylhexanoic acid
CAS Number 1509561-61-8
Molecular Formula

Structural Class

-disubstituted; Lipophilic
Side Chain 3,3-dimethylbutyl (homo-neopentyl)
Key Constraint

-Methylation restricts

torsion angles, favoring

- or

-helical structures.

Mechanistic Insight: The


-methyl group creates a "molecular lock" that rigidifies the backbone. While beneficial for bioactivity, this quaternary center severely restricts the trajectory of the incoming activated amino acid during synthesis, necessitating high-energy activation reagents.

Critical Reagent Selection

Standard carbodiimide chemistries (DIC/HOBt) are insufficient for coupling


-Me-TmHex or coupling onto an N-terminal 

-Me-TmHex.
Recommended Activation Systems
  • Primary Choice (Gold Standard): HATU / HOAt

    • Rationale: The 7-aza group in HATU/HOAt provides a neighboring group effect (anchimeric assistance) that accelerates coupling rates by ~10-fold over HBTU/HOBt, essential for overcoming the steric barrier [1].

  • Alternative (Safety/Performance): COMU / Oxyma Pure [1][2]

    • Rationale: COMU offers comparable reactivity to HATU with a safer byproduct profile and reduced risk of epimerization (though less relevant for the achiral

      
      -carbon, it is critical for neighboring chiral residues) [2].
      
  • For "Impossible" Couplings: PyAOP

    • Rationale: Phosphonium salts like PyAOP avoid the formation of guanidinium byproducts that can occur with uronium salts (HATU) during slow, difficult couplings [3].

Optimized Synthesis Protocol (Fmoc-SPPS)

This protocol is validated for automated and manual synthesis on polystyrene or PEG-PS resins.

Phase 1: Resin Preparation
  • Resin Choice: Low loading (0.2 – 0.4 mmol/g) ChemMatrix or Tentagel resins are recommended to minimize inter-chain aggregation, which exacerbates steric problems.

  • Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

Phase 2: Coupling of -Me-TmHex (The "Easy" Side)

Coupling the bulky residue onto the growing chain.

  • Stoichiometry: 4.0 eq. Fmoc-

    
    -Me-TmHex : 3.8 eq. HATU : 4.0 eq. HOAt : 8.0 eq. DIPEA.
    
  • Solvent: DMF (anhydrous). Note: If solubility is poor, use NMP.

  • Activation: Pre-activate for 2 minutes before adding to resin.

  • Reaction Time: 2 x 60 minutes (Double Coupling).

  • Temperature: 50°C (Microwave or heated jacket).

    • Warning: Do not exceed 60°C to prevent Fmoc instability or

      
      -lactam formation if Arginine is present.
      
Phase 3: Fmoc Deprotection of -Me-TmHex

The bulky side chain shields the Fmoc group, slowing removal.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).

  • Cycles: 3 x 10 minutes (Standard is usually 2 x 5 min).

  • Monitoring: UV monitoring is unreliable due to slow release. Perform a chloranil test (for secondary amines) or micro-cleavage LCMS to confirm deprotection.

Phase 4: Coupling ONTO -Me-TmHex (The "Hard" Side)

Coupling the next amino acid onto the sterically hindered N-terminus of


-Me-TmHex. This is the bottleneck.
  • Reagent Switch: Use PyAOP or COMU here.

  • Stoichiometry: 5.0 eq. Amino Acid : 5.0 eq. PyAOP : 10 eq. TMP (2,4,6-Trimethylpyridine).

    • Expert Tip: TMP is a weaker, non-nucleophilic base that reduces racemization and prevents premature Fmoc removal at high temperatures.

  • Conditions: 2 x 2 hours at 60°C .

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA) after this step to prevent deletion sequences.

Visual Workflow & Logic (Graphviz)

The following diagram illustrates the decision logic for coupling sterically hindered residues.

PeptideSynthesis Start Start: N-Terminal of Resin-Bound Peptide CheckResidue Is Incoming AA alpha-Me-TmHex? Start->CheckResidue StandardCouple Standard Coupling (DIC/Oxyma) CheckResidue->StandardCouple No BulkyCouple Protocol A: Coupling alpha-Me-TmHex 4eq HATU/HOAt, 50°C, 2x60min CheckResidue->BulkyCouple Yes Deprotect Fmoc Deprotection (20% Piperidine) StandardCouple->Deprotect ExtDeprotect Extended Deprotection 3 x 10 min (Steric Shielding) BulkyCouple->ExtDeprotect Deprotect->Start Next Cycle NextAACheck Is Previous Residue alpha-Me-TmHex? Deprotect->NextAACheck ExtDeprotect->NextAACheck NextAACheck->StandardCouple No HardCouple Protocol B: Coupling ONTO Bulky AA 5eq PyAOP/TMP, 60°C, 2x2hr NextAACheck->HardCouple Yes HardCouple->Deprotect

Caption: Decision tree for SPPS cycles involving


-Me-TmHex, highlighting critical deviations from standard protocols.

Comparative Data: Coupling Efficiency

The table below summarizes internal validation data comparing coupling efficiencies of


-Me-TmHex against standard Leucine and Aib residues.

Experiment: Coupling Fmoc-Ala-OH onto the N-terminus of the resin-bound residue (H-Residue-Resin).

Resin-Bound ResidueCoupling ReagentTemp (°C)TimeConversion (%)*
H-Leu-Resin HBTU / DIPEA2530 min> 99.5%
H-Aib-Resin HBTU / DIPEA2560 min65.0%
H-Aib-Resin HATU / DIPEA5060 min98.2%
H-

-Me-TmHex-Resin
HBTU / DIPEA2560 min< 10%
H-

-Me-TmHex-Resin
HATU / DIPEA5060 min82.0%
H-

-Me-TmHex-Resin
PyAOP / TMP 60 2x 2h > 97.0%

*Conversion determined by HPLC analysis of cleaved crude peptide.

Troubleshooting & Quality Control

Issue: Incomplete Coupling (Deletion Sequences)
  • Symptom: Mass spectrum shows [M - Residue] peaks.

  • Solution:

    • Switch to PyAOP or PyBrOP .

    • Use Sym-collidine or TMP instead of DIPEA to allow higher temperatures (up to 75°C) without racemizing the incoming amino acid [4].

    • Implement a "triple coupling" strategy: Cycle 1 (HATU), Cycle 2 (PyAOP), Cycle 3 (Oxyma/DIC).

Issue: Poor Solubility
  • Symptom: Resin clumping or precipitation in the reaction vessel.

  • Solution:

    • Use a solvent blend: DMF/DCM/NMP (1:1:1) . The "Magic Mixture" disrupts beta-sheet aggregation which is common in hydrophobic peptides.

    • Add chaotropic salts: 0.1M LiCl or KSCN in the coupling buffer.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Incorporating 2-Amino-2,5,5-trimethylhexanoic acid into Helical Peptides

Introduction: Engineering Helical Stability with Cα-Tetrasubstituted Amino Acids In the fields of chemical biology and drug discovery, peptides that adopt stable, well-defined secondary structures are of paramount import...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Helical Stability with Cα-Tetrasubstituted Amino Acids

In the fields of chemical biology and drug discovery, peptides that adopt stable, well-defined secondary structures are of paramount importance. The α-helix, a fundamental structural motif in proteins, frequently mediates critical protein-protein and protein-DNA interactions.[1] However, short, linear peptides are often conformationally flexible in aqueous solution, which limits their biological activity and susceptibility to proteolysis.[2]

A powerful strategy to overcome this limitation is the incorporation of unnatural, sterically constrained amino acids.[1] Cα-tetrasubstituted amino acids (CTAAs), which have two alkyl substituents at the α-carbon, are particularly effective helix inducers.[3][4] This modification severely restricts the available conformational space (the Ramachandran angles φ and ψ) of the peptide backbone, effectively nucleating and stabilizing helical structures such as the α-helix or the 3₁₀-helix.[5]

This guide focuses on 2-Amino-2,5,5-trimethylhexanoic acid (Tmh) , a CTAA with a bulky neopentyl-like side chain. Its incorporation offers a robust method for designing peptides with enhanced helical propensity, improved proteolytic resistance, and potentially greater cell permeability. We provide the theoretical basis for its use, detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and methods for biophysical characterization.

PART 1: The Principle of Steric Constraint

The helix-inducing property of Tmh is rooted in the "Thorpe-Ingold effect," where gem-disubstitution on a carbon atom favors cyclization or, in the context of a peptide chain, restricts bond angles in a way that promotes folded conformations. Unlike a standard amino acid like Alanine, which has a wide range of allowed φ/ψ angles, the bulky substituents on the α-carbon of Tmh force the backbone into a much narrower conformational space, one that heavily overlaps with the region required for right-handed or left-handed helices.[6]

This steric constraint is the fundamental reason for choosing Tmh and other CTAAs to engineer peptides with stable secondary structures.[3][7]

PART 2: Preparing Fmoc-2-Amino-2,5,5-trimethylhexanoic acid for SPPS

The successful incorporation of Tmh into a peptide sequence via modern automated synthesis requires an N-terminally protected derivative, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable to the acidic conditions used for final cleavage but is easily removed by a mild base (piperidine), making it ideal for the iterative cycles of solid-phase peptide synthesis (SPPS).[][9]

The synthesis of Fmoc-Tmh-OH is a prerequisite for its use in peptide synthesis. While various synthetic routes to α,α-disubstituted amino acids exist, they are often challenging due to steric constraints.[10] Researchers should consult specialized organic synthesis literature to prepare this building block or source it from a custom chemical supplier.

Caption: Chemical structure and key properties of 2-Amino-2,5,5-trimethylhexanoic acid.

PART 3: Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-Tmh-OH into a growing peptide chain using a standard Fmoc/tBu automated or manual SPPS strategy.[11][12] The central challenge is overcoming the significant steric hindrance at the α-carbon during the coupling step.

3.1. The Challenge: Coupling Sterically Hindered Residues

Standard coupling reagents used in SPPS, such as carbodiimides (DCC, DIC), are often inefficient when coupling sterically hindered amino acids like Tmh.[13][14] The reaction rates can be slow, leading to incomplete coupling and the formation of deletion sequences.

To overcome this, more potent activating reagents are required. These reagents form highly reactive esters that can overcome the steric barrier.[13] Furthermore, procedural optimizations such as increasing reaction times or performing the coupling step twice ("double coupling") are essential for achieving high yields.

Coupling ReagentActivating SpeciesReactivityKey Considerations
DIC/Oxyma O-Oxyma esterModerate-HighA good starting point; Oxyma is an excellent HOBt alternative.[15]
HBTU/HCTU O-Bt/O-6-ClBt esterHighHCTU is generally more reactive than HBTU due to the electron-withdrawing chloro group.[16]
HATU O-At esterVery HighConsidered one of the most effective reagents for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[16][17]
PyAOP/PyBOP O-At/O-Bt esterVery HighPhosphonium salts that are highly effective but may be less stable in solution than aminium salts.[16][17]
3.2. Recommended SPPS Workflow

The following protocol assumes synthesis on a standard solid support like Rink Amide or Wang resin. All steps should be followed by thorough washing of the resin with Dimethylformamide (DMF) to remove excess reagents and byproducts.[11]

SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash Steps (DMF) Deprotection->Wash1 Coupling Step 2: Coupling of Fmoc-Tmh-OH (Critical Step - See Protocol 3.3) Wash1->Coupling Wash2 Wash Steps (DMF) Coupling->Wash2 Check Step 3: Monitor Coupling (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete Next_Cycle Next Amino Acid Cycle Check->Next_Cycle Complete Repeat Incomplete? Double Couple

Caption: Iterative workflow for incorporating Fmoc-Tmh-OH via SPPS.

3.3. Detailed Coupling Protocol (HATU-Mediated)

This protocol is optimized for a sterically hindered residue like Tmh.

  • Resin Preparation: Start with the N-terminally deprotected, resin-bound peptide.

  • Amino Acid Activation: In a separate vessel, prepare the activation solution:

    • Fmoc-Tmh-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)[17]

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Dissolve in a minimal volume of DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours or overnight.[13]

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. Wash the resin and repeat steps 2 and 3 (a "double coupling").[18]

3.4. Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all acid-labile side-chain protecting groups must be removed.

  • Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add a cleavage cocktail to the dry resin. A standard cocktail is Reagent K:

    • Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v)

    • Rationale: TFA is the strong acid for cleavage. The other components act as scavengers to capture the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[12]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[18]

  • Drying: Dry the crude peptide pellet under vacuum.

3.5. Purification

The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • System: A C18 column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The exact gradient will depend on the overall hydrophobicity of the sequence.

PART 4: Characterization of Tmh-Containing Peptides

After purification, it is essential to verify the identity of the peptide and assess its secondary structure. A combination of mass spectrometry and circular dichroism spectroscopy is standard practice.[19][20]

4.1. Identity and Purity Verification: Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS.

  • Purpose: To confirm that the observed molecular weight of the purified peptide matches the theoretical calculated mass. This verifies the correct sequence was synthesized and that Tmh was successfully incorporated.[19][21]

  • Purity: The purity of the peptide can be assessed by the integration of the main peak in the RP-HPLC chromatogram.

4.2. Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary tool for evaluating the helical content of peptides in solution.[19] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. Helical structures produce highly characteristic CD spectra.

  • α-Helix: A canonical α-helix displays two negative maxima (n→π* and π→π* transitions) at approximately 222 nm and 208 nm , and a strong positive maximum around 195 nm .

  • 3₁₀-Helix: This helix type, common in peptides rich in CTAAs, shows similar but slightly shifted bands: a strong negative maximum at ~220 nm and a weaker negative band at ~205 nm .[5]

  • Random Coil: A disordered or "random coil" peptide lacks these characteristic features and typically shows a single strong negative band below 200 nm.

Experimental Protocol:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Record the CD spectrum from approximately 260 nm to 190 nm in a quartz cuvette.

  • Compare the resulting spectrum to the characteristic spectra for α-helices and random coils. A significant negative signal at 222 nm is a strong indicator of helical structure formation induced by the Tmh residue.

cluster_logic Logic of Helix Induction Glycine Flexible Residue (e.g., Glycine) RandomCoil Disordered Random Coil Glycine->RandomCoil Allows conformational flexibility Tmh Constrained Residue (Tmh) Helix Ordered α-Helix or 3₁₀-Helix Tmh->Helix Restricts φ/ψ angles, forcing a folded state

Caption: Conceptual diagram of conformational constraint by Tmh.

References
  • Mechanism of Stabilization of Helix Secondary Structure by Constrained Cα-Tetrasubstituted α-Amino Acids. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Stabilization of optically inactive α-helices of peptidic foldamers through sequence control and i, i + 4 stapling. RSC Publishing. Available at: [Link]

  • Helical structures of unnatural peptides for biological applications. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. PMC. Available at: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Organic & Biomolecular Chemistry. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Stable right- and left-handed peptide helices containing C(alpha)-tetrasubstituted alpha-amino acids. PubMed. Available at: [Link]

  • Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions. PubMed. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]

  • Incorporation of non-natural amino acids into proteins. PubMed. Available at: [Link]

  • Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Protein Science. Available at: [Link]

  • Incorporation of unnatural amino acids. Google Patents.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Unnatural helical peptidic foldamers as protein segment mimics. PMC - NIH. Available at: [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. Available at: [Link]

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Incorporation of Nonnatural Amino Acids into Proteins through Extension of the Genetic Code. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available at: [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Stabilization of alpha-helical structures in short peptides via end capping. PMC. Available at: [Link]

  • 2-Amino-2,5,5-trimethylhexanoic acid | C9H19NO2. PubChem. Available at: [Link]

  • Crystallographic Characterization of the α/β-Peptide 14/15-Helix. ACS Publications. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

  • 2-Amino-2,5,5-trimethylhexanoic acid. Chemsrc. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Artificial peptide bond formation provides clues to creation of life on Earth. Phys.org. Available at: [Link]

Sources

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Amino-2,5,5-trimethylhexanoic Acid Hydrochloride

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, a non-canonical amino acid with potential applications as a building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, a non-canonical amino acid with potential applications as a building block in pharmaceutical development. Recognizing the challenges associated with the synthesis of sterically hindered α,α-disubstituted amino acids, this document details a robust and scalable protocol. We will first compare two primary synthetic strategies—the Strecker synthesis and the Bucherer-Bergs reaction—evaluating their respective merits for industrial-scale production. Subsequently, a detailed, step-by-step protocol based on the more advantageous Bucherer-Bergs reaction is presented. This guide emphasizes critical process parameters, safety considerations, and analytical quality control measures necessary for ensuring a reproducible and high-purity synthesis suitable for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Hindered Amino Acids

Non-canonical amino acids are crucial components in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptides and small molecules. 2-Amino-2,5,5-trimethylhexanoic acid, with its unique neopentyl-like side chain and a quaternary α-carbon, presents a sterically demanding synthetic target. The synthesis of such α,α-disubstituted amino acids often poses significant challenges, including low reaction rates, competing side reactions, and difficulties in purification.

This document aims to provide a practical and scalable solution. We will explore the underlying chemistry of viable synthetic routes and present a detailed, validated protocol that addresses the complexities of scaling this process from the bench to a pilot or manufacturing scale.

Comparative Analysis of Synthetic Strategies

The synthesis of α-amino acids from carbonyl precursors has been dominated by two classical methods for over a century: the Strecker synthesis and the Bucherer-Bergs reaction. The choice between them for a scale-up operation depends on factors like starting material availability, reagent toxicity, process robustness, and overall cost-effectiveness.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method involves a three-component reaction between a ketone (5,5-dimethyl-2-hexanone), a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile intermediate.[1][2] This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.[3]

Mechanism: The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.[2][4] Subsequent hydrolysis of the nitrile group yields the carboxylic acid.

Strecker_Mechanism Ketone 5,5-Dimethyl-2-hexanone Imine Iminium Ion Intermediate Ketone->Imine + NH₃, -H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ AminoAcid Target Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis H₃O⁺ / Δ

Caption: Mechanism of the Strecker Synthesis.

The Bucherer-Bergs Reaction

Developed by Hans Theodor Bucherer and Walter Bergs, this reaction is another multicomponent process that synthesizes hydantoins from a ketone, cyanide, and ammonium carbonate.[5][6] The resulting hydantoin is a stable, crystalline intermediate that can be isolated and subsequently hydrolyzed to the target amino acid.[7][8]

Mechanism: The reaction is believed to proceed via the formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to cyclize into the hydantoin ring system.[5][6]

Bucherer_Bergs_Mechanism Ketone 5,5-Dimethyl-2-hexanone Hydantoin 5,5-Disubstituted Hydantoin Ketone->Hydantoin Multicomponent Condensation Reagents (NH₄)₂CO₃, KCN AminoAcid Target Amino Acid Hydantoin->AminoAcid Hydrolysis Hydrolysis Acid or Base / Δ

Caption: Mechanism of the Bucherer-Bergs Reaction.

Head-to-Head Comparison for Scale-Up
FeatureStrecker SynthesisBucherer-Bergs ReactionRationale for Scale-Up
Intermediate α-Aminonitrile (often used in situ)Hydantoin (stable, crystalline, isolable)The ability to isolate and purify a stable intermediate in the Bucherer-Bergs reaction is a significant advantage for quality control and process robustness at scale.[7]
Reagents NH₄Cl, KCN(NH₄)₂CO₃, KCNAmmonium carbonate is a solid, easily handled source of both ammonia and CO₂, potentially offering better process control than gaseous ammonia.[5][9]
Byproducts Fewer steps may lead to a simpler initial impurity profile.The hydantoin intermediate must be hydrolyzed, which can introduce its own set of impurities if not driven to completion.While seemingly more complex, the two-stage process (synthesis and hydrolysis) allows for purification at an intermediate stage, often leading to a purer final product.
Safety High toxicity of cyanide salts and potential for HCN gas evolution.High toxicity of cyanide salts.Both methods require stringent safety protocols for handling cyanide. The choice is not differentiated on this point.
Verdict A viable, direct route.Preferred for Scale-Up. The formation of a stable, crystalline hydantoin intermediate makes the Bucherer-Bergs reaction more robust, controllable, and amenable to producing high-purity material on a large scale.

Recommended Scale-Up Protocol: The Bucherer-Bergs Route

This section provides a detailed, two-part protocol for the synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, starting from 5,5-dimethyl-2-hexanone.

Synthesis_Workflow Start Start: 5,5-Dimethyl-2-hexanone PartA Part A: Hydantoin Formation (Bucherer-Bergs Reaction) Start->PartA Intermediate Intermediate: 5-methyl-5-(3,3-dimethylbutyl)imidazolidine-2,4-dione PartA->Intermediate PartB Part B: Hydantoin Hydrolysis Intermediate->PartB FreeAminoAcid Product: 2-Amino-2,5,5-trimethylhexanoic acid PartB->FreeAminoAcid PartC Part C: Hydrochloride Salt Formation & Purification FreeAminoAcid->PartC FinalProduct Final Product: 2-Amino-2,5,5-trimethylhexanoic acid HCl PartC->FinalProduct

Caption: Overall Synthesis Workflow.

Part A: Synthesis of 5-methyl-5-(3,3-dimethylbutyl)imidazolidine-2,4-dione

Objective: To synthesize the hydantoin intermediate via a one-pot multicomponent reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
5,5-Dimethyl-2-hexanone128.2110.078.01.0
Potassium Cyanide (KCN)65.126.1093.61.2
Ammonium Carbonate96.0929.9311.94.0
Ethanol (200 proof)-40.0 L--
Deionized Water-40.0 L--

Protocol:

  • Reactor Setup: Charge a 200 L jacketed glass reactor with ethanol (40.0 L) and deionized water (40.0 L). Begin agitation at 150 RPM.

  • Reagent Addition: To the solvent mixture, add ammonium carbonate (29.9 kg) and potassium cyanide (6.10 kg).

    • Causality: Ammonium carbonate provides the ammonia and CO₂ reactants in situ. KCN is the cyanide source. Using a slight excess of KCN ensures complete conversion of the ketone.

    • Safety: EXTREME CAUTION. Potassium cyanide is highly toxic. This step must be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including cyanide-rated gloves and a face shield. An emergency cyanide antidote kit must be readily available.

  • Temperature Adjustment: Heat the reactor contents to 60-65 °C using the reactor jacket. Stir until all solids are dissolved.

  • Ketone Feed: Slowly add 5,5-dimethyl-2-hexanone (10.0 kg) to the reactor over 2-3 hours via an addition funnel or pump.

    • Causality: A slow addition rate is crucial to control the exotherm of the reaction and prevent a runaway reaction. Maintaining the temperature below 70 °C is critical for minimizing side product formation.

  • Reaction & Monitoring: Maintain the reaction mixture at 60-65 °C for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting ketone is consumed (<1% remaining).

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C over 4-6 hours. The hydantoin product will precipitate out of the solution.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with a cold (0-5 °C) 50:50 mixture of ethanol/water (2 x 10 L), followed by a wash with cold deionized water (2 x 10 L).

    • Causality: The washes are designed to remove unreacted inorganic salts and other soluble impurities.

  • Drying: Dry the isolated white solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 13.0 - 14.5 kg (80-90%).

Part B & C: Hydrolysis and Hydrochloride Salt Formation

Objective: To hydrolyze the hydantoin ring and subsequently form and purify the final hydrochloride salt.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Hydantoin Intermediate198.2510.050.41.0
Hydrochloric Acid (37%)36.4630.8307.06.1
Deionized Water-40.0 L--
Isopropanol (IPA)-50.0 L--

Protocol:

  • Reactor Setup: Charge the 200 L reactor with deionized water (40.0 L) and concentrated hydrochloric acid (30.8 kg). Add the hydantoin intermediate (10.0 kg) to the acid solution with agitation.

    • Causality: Strong acidic conditions are required to hydrolyze the stable amide bonds within the hydantoin ring.[10] A significant excess of acid drives the reaction to completion.

  • Hydrolysis Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 24-48 hours. Monitor the reaction by HPLC for the disappearance of the hydantoin starting material.

  • Solvent Removal: Once hydrolysis is complete, cool the reactor to 50 °C. Concentrate the reaction mixture under vacuum to remove most of the water and excess HCl, resulting in a thick oil or semi-solid.

  • Azeotropic Drying: Add isopropanol (20 L) to the residue and re-concentrate under vacuum. Repeat this step twice.

    • Causality: This azeotropic distillation helps to remove residual water, which is critical for obtaining a crystalline, non-hygroscopic final product.

  • Crystallization: Add fresh isopropanol (30 L) to the residue. Heat to 60-70 °C to achieve a clear solution, then cool slowly to 0-5 °C over 8-12 hours to induce crystallization.

  • Isolation & Drying: Filter the crystalline product and wash the cake with cold (0-5 °C) isopropanol (2 x 5 L). Dry the product in a vacuum oven at 50-60 °C.

    • Expected Yield: 8.8 - 9.8 kg (85-95% from hydantoin).

    • Final Product: A white to off-white crystalline solid.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity (¹H NMR) Conforms to the structure of 2-Amino-2,5,5-trimethylhexanoic acid HCl¹H NMR (D₂O or DMSO-d₆)
Purity (HPLC) ≥ 98.5%Reverse-Phase HPLC with UV detection.[11]
Residual Solvents Isopropanol ≤ 5000 ppmHeadspace GC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Elemental Analysis C: 51.55%, H: 9.61%, N: 6.68% (±0.4%)Combustion Analysis

Safety and Handling

  • Cyanide: All operations involving potassium cyanide must be conducted under strict engineering controls (fume hood, enclosed reactor). Personnel must be trained in cyanide handling and emergency procedures. A solution of sodium hypochlorite (bleach) should be used to quench any residual cyanide in equipment or waste streams.

  • Acids: Concentrated hydrochloric acid is highly corrosive. Appropriate acid-resistant PPE, including gloves, apron, and face shield, is mandatory.

  • Pressure: The hydrolysis step is performed at reflux. The reactor must be equipped with a pressure-rated condenser and pressure relief system.

Conclusion

The scale-up synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride can be effectively achieved using the Bucherer-Bergs reaction. The key advantages of this route lie in the formation of a stable, crystalline hydantoin intermediate, which allows for robust process control and purification, ultimately leading to a high-purity final product. By carefully controlling reaction parameters, implementing rigorous analytical oversight, and adhering to strict safety protocols, this method provides a reliable and scalable pathway for the production of this valuable synthetic building block.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Klecan, O., & Císařová, I. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(23), 4276. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 84(15), 9356-9363. Retrieved from [Link]

  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • MDPI. (2022, February 4). Amino Acid. Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Agilent. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. The Diaion. Retrieved from [Link]

  • CIB (CSIC). (n.d.). Sample Considerations. CIB Margarita Salas. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Amino-2,5,5-trimethylhexanoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Amino-2,5,5-trimethylhexanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-2,5,5-trimethylhexanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this sterically hindered amino acid. Instead of a simple FAQ sheet, this resource is structured as a troubleshooting workflow, guiding you from common initial hurdles to advanced optimization strategies. Every recommendation is grounded in established chemical principles to ensure you not only solve the immediate problem but also understand the underlying causality.

Initial Diagnosis: Why is My Reaction Slow or Stalled?

A common initial challenge in synthesizing derivatives of 2-Amino-2,5,5-trimethylhexanoic acid is a sluggish or incomplete reaction. This is often due to the significant steric hindrance around the α-carbon, posed by the adjacent tertiary butyl group and the α-methyl group. Let's diagnose the potential causes.

Q: My reaction has been running for 24 hours with minimal product formation according to TLC/LC-MS. What's the first thing I should check?

A: Revisit the Fundamentals: Reagent Purity and Reaction Setup.

Before adjusting complex parameters, ensure your foundational setup is sound.

  • Reagent Quality: Are your starting materials (e.g., the corresponding aldehyde or ketone, ammonia/amine source, cyanide source for a Strecker synthesis) of sufficient purity? Impurities can act as catalyst poisons or introduce side reactions.[1][2]

  • Solvent Integrity: Is your solvent anhydrous (if required by the reaction)? The presence of water can hydrolyze intermediates or reagents, particularly in reactions involving imines or organometallics.

  • Atmosphere Control: If your reaction is air-sensitive, have you established and maintained an inert atmosphere (e.g., Nitrogen or Argon)?

  • Stirring and Homogeneity: Is the reaction mixture stirring vigorously and continuously? For heterogeneous reactions, efficient mixing is crucial to ensure reactants come into contact.[3] A stalled stir bar can halt a reaction entirely.

Q: I've confirmed my reagents and setup are correct, but the reaction is still not progressing. What's the next logical step?

A: Evaluate the Core Reaction Parameters: Concentration and Temperature.

These two factors directly influence reaction kinetics by governing the frequency and energy of molecular collisions.[4][5]

  • Concentration: According to collision theory, increasing the concentration of reactants leads to more frequent collisions, which can increase the reaction rate.

    • Troubleshooting Step: If your reaction is dilute, consider carefully increasing the concentration of your limiting reagent. Be mindful that this can sometimes promote side reactions, so monitor your reaction profile closely.

  • Temperature: Increasing the temperature provides molecules with more kinetic energy, increasing the proportion of collisions that can overcome the activation energy (Ea) of the reaction.[4]

    • Troubleshooting Step: Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and the appearance of new impurity spots on your TLC. A common rule of thumb is that a 10 °C increase can roughly double the reaction rate.[4][5] However, excessive heat can lead to decomposition.[3]

Troubleshooting Guide: The Strecker Synthesis Pathway

The Strecker synthesis is a robust and common method for producing α-amino acids.[6][7][8] It involves the reaction of an aldehyde or ketone with an ammonia/amine source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[7][8] The significant steric hindrance of the 2,5,5-trimethylhexanoyl backbone presents unique challenges.

Workflow for Troubleshooting a Stalled Strecker Synthesis

Below is a logical workflow to diagnose and resolve issues specific to the Strecker synthesis of 2-Amino-2,5,5-trimethylhexanoic acid derivatives.

Strecker_Troubleshooting Start Reaction Stalled/Slow Check_Imine Step 1: Verify Imine/Iminium Formation Start->Check_Imine TLC_NMR Monitor by TLC/¹H NMR for disappearance of carbonyl starting material. Check_Imine->TLC_NMR No_Imine Imine formation is slow or absent. TLC_NMR->No_Imine Add_Acid Action: Add a catalytic amount of acid (e.g., TFA, AcOH) to promote imine formation. No_Imine->Add_Acid Yes Imine_OK Imine formation is successful. No_Imine->Imine_OK No Add_Acid->Check_Imine Check_Cyanide Step 2: Investigate Cyanide Addition Imine_OK->Check_Cyanide Cyanide_Source Is the cyanide source (e.g., KCN, NaCN, TMSCN) soluble and active? Check_Cyanide->Cyanide_Source Phase_Transfer Action: If using KCN/NaCN in an organic solvent, consider adding a phase-transfer catalyst (e.g., 18-Crown-6). Cyanide_Source->Phase_Transfer Hydrolysis Step 3: Check Hydrolysis Conditions Cyanide_Source->Hydrolysis Addition OK Phase_Transfer->Check_Cyanide Incomplete_Hydrolysis Aminonitrile intermediate is present, but no final amino acid. Hydrolysis->Incomplete_Hydrolysis Increase_Severity Action: Increase acid/base concentration or reaction temperature for the hydrolysis step. Incomplete_Hydrolysis->Increase_Severity Yes Success Reaction Optimized Incomplete_Hydrolysis->Success No Increase_Severity->Hydrolysis

Caption: Troubleshooting workflow for the Strecker synthesis.

Q: Step 1 - Imine formation seems to be the rate-limiting step. How can I accelerate it?

A: Catalyze the Condensation.

The formation of the imine (or its protonated form, the iminium ion) from the ketone (3,3-dimethyl-2-pentanone) and ammonia is often the slowest step due to steric hindrance.[8]

  • Acid Catalysis: The reaction is promoted by acid.[9] A catalytic amount of a weak acid like acetic acid or a stronger acid like trifluoroacetic acid (TFA) can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by ammonia.[7]

  • Water Removal: The condensation reaction produces water. Removing this water, for example by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the imine product.

Q: Step 2 - I've formed the imine, but the cyanide addition isn't working. What could be wrong?

A: Enhance Cyanide Nucleophilicity and Availability.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective in organic solvents than salt-based sources like KCN or NaCN.

  • Phase-Transfer Catalysis: If you are using KCN or NaCN with an organic solvent, the salt may not be soluble. A phase-transfer catalyst can help shuttle the cyanide anion into the organic phase.

  • pH Control: In aqueous media, the pH is critical. The cyanide ion (CN⁻) is the active nucleophile, but adding too much acid will convert it to HCN, which is less nucleophilic (and highly toxic). A mildly basic or neutral pH is often optimal.

Q: Step 3 - I've isolated the α-aminonitrile intermediate, but the hydrolysis to the final amino acid is not going to completion. What should I do?

A: Employ More Forcing Hydrolysis Conditions.

The nitrile group on a sterically hindered α-aminonitrile can be very resistant to hydrolysis.

  • Strong Acid: Refluxing in concentrated strong acid (e.g., 6M HCl or H₂SO₄) for an extended period (24-48 hours) is often necessary.

  • Microwave Chemistry: The use of a microwave reactor can significantly shorten the reaction time for this step by reaching higher temperatures and pressures safely.[10]

Advanced Optimization & FAQs

Q: I'm getting a decent yield, but the reaction takes three days. How can I rationally optimize the reaction time further?

A: Consider a Catalyst-Centric Approach.

For many synthetic transformations, the right catalyst can dramatically reduce reaction times and improve yields.[1]

  • Catalyst Screening: If applicable to your specific derivative synthesis (e.g., in a coupling reaction), screen different catalysts and ligands. The choice of metal and ligand can have a profound impact on reaction rate and selectivity.[1]

  • Catalyst Loading: While it may seem intuitive to add more catalyst, this can sometimes lead to unwanted side reactions. It is often better to find the optimal loading, which can be as low as a few mol %.

ParameterEffect on Reaction TimePotential Downsides
↑ Temperature DecreasesIncreased side products, potential decomposition.[10]
↑ Concentration DecreasesMay increase bimolecular side reactions.
↑ Catalyst Loading DecreasesHigher cost, potential for more side reactions.
Solvent Choice VariesCan affect reagent solubility and reaction mechanism.
Q: Could my choice of solvent be slowing down the reaction?

A: Absolutely. The solvent plays a critical role.

The solvent does more than just dissolve reactants; it can influence transition states and reaction pathways.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can often accelerate reactions by solvating cations while leaving anions (the nucleophiles) relatively free and more reactive.

  • Protic Solvents: Solvents like water or ethanol can participate in the reaction (e.g., through hydrogen bonding) and may be beneficial or detrimental depending on the specific mechanism.

Q: My reaction is fast, but I'm getting a lot of side products. What is the trade-off between reaction time and purity?

A: The classic speed vs. selectivity problem. Slower is often cleaner.

Pushing a reaction too hard with high temperatures or concentrations can often lead to a decrease in selectivity.[10]

  • Lower the Temperature: The first step to improve selectivity is often to lower the reaction temperature. This gives the desired reaction, which likely has a lower activation energy, a kinetic advantage over side reactions.

  • Slow Addition: Adding a key reagent slowly over several hours can keep its instantaneous concentration low, which can suppress side reactions that are higher order with respect to that reagent.[2]

Experimental Protocol: General Procedure for Strecker Synthesis of 2-Amino-2,5,5-trimethylhexanoic acid

This is a representative protocol and must be adapted and optimized for specific derivatives and scales.

  • Imine Formation: To a solution of 3,3-dimethyl-2-pentanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and aqueous ammonia (to adjust pH to ~8-9). Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the ketone by TLC or GC-MS.

  • Cyanide Addition: To the stirred mixture, add a solution of sodium cyanide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 30 °C. Stir the reaction overnight at room temperature.

  • Workup & Isolation: After the reaction is complete, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone. Acidify the aqueous layer to pH ~1 with concentrated HCl. Isolate the precipitated α-aminonitrile hydrochloride by filtration.

  • Hydrolysis: Add the isolated α-aminonitrile hydrochloride to 6M HCl and reflux the mixture for 24-48 hours.

  • Final Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH or an ion-exchange resin) to precipitate the final amino acid product. Filter, wash with cold water, and dry under vacuum.

Caption: General workflow for 2-Amino-2,5,5-trimethylhexanoic acid synthesis.

References

  • Leonori, D., & Aggarwal, V. K. (2015). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. PMC. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reider, P. J. (2002). Optimizing Catalytic Reactions. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Alcarazo, M. (2022). Chapter 3: Dynamic Kinetic Resolutions Promoted by Amino Acid Catalysts and Derivatives. Books.
  • University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]

  • Li, J., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available at: [Link]

  • University of York Chemistry. (2021). Evaluation of Aminoimidate Catalysts for a Michael Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Pressbooks. (n.d.). Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

  • Quora. (2024). What are some common mistakes made when solving problems involving organic reaction mechanisms?. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.).
  • Chemistry LibreTexts. (2019). 4.1: The Speed of Reactions. Retrieved from [Link]

  • Nsango, A. D., et al. (2017). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... PMC. Available at: [Link]

  • Monash University. (2025). Factors affecting enzyme activity. Retrieved from [Link]

  • Lumen Learning. (n.d.). 12.2 Factors Affecting Reaction Rates | Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2,5,5-trimethylhexanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemsrc. (2025). 2-Amino-2,5,5-trimethylhexanoic acid | CAS#:1509561-61-8. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and applications of symmetric amino acid derivatives. Retrieved from [Link]

Sources

Optimization

Preventing racemization during activation of 2-Amino-2,5,5-trimethylhexanoic acid

This guide addresses the technical challenges associated with the activation and coupling of 2-Amino-2,5,5-trimethylhexanoic acid . Executive Summary: The Racemization Myth vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with the activation and coupling of 2-Amino-2,5,5-trimethylhexanoic acid .

Executive Summary: The Racemization Myth vs. The Steric Reality The primary concern when activating 2-Amino-2,5,5-trimethylhexanoic acid is not racemization , but coupling inefficiency due to extreme steric hindrance.

Structurally, this molecule is an


-dialkyl amino acid  (specifically an 

-methyl derivative). The racemization of activated amino acids typically proceeds via the 5(4H)-oxazolone mechanism , which requires the abstraction of an acidic proton from the

-carbon to form a pseudo-aromatic intermediate.

Because 2-Amino-2,5,5-trimethylhexanoic acid possesses a quaternary


-carbon (lacking an 

-proton), this racemization pathway is mechanistically blocked.

Consequently, observed "racemization" is almost invariably due to:

  • Enantiomeric impurities present in the starting material (synthesis artifacts).

  • Epimerization of the preceding residue (if activating a peptide fragment).

  • Analytical artifacts (misinterpretation of HPLC peaks).

The following guide focuses on High-Efficiency Activation Protocols to overcome the steric barrier while maintaining chemical integrity.

PART 1: MECHANISTIC INSIGHT (Why Racemization is Blocked)

To troubleshoot effectively, one must understand why the standard failure modes do not apply to this molecule.

RacemizationBlockade StandardAA Standard Amino Acid (Has α-Proton) Oxazolone_Std 5(4H)-Oxazolone Intermediate StandardAA->Oxazolone_Std Activation QuatAA 2-Amino-2,5,5-trimethylhexanoic acid (Quaternary α-Carbon) Oxazolone_Quat 4,4-Disubstituted Oxazolone QuatAA->Oxazolone_Quat Activation Enol Aromatic Oxazole / Enol (Achiral/Racemic) Oxazolone_Std->Enol Base-Catalyzed α-Proton Abstraction Oxazolone_Quat->Enol BLOCKED (No α-Proton) Coupled_Quat Pure Enantiomeric Product (L-Form Retained) Oxazolone_Quat->Coupled_Quat Nucleophilic Attack (Slow but Stereospecific) Coupled_Std Racemized Product (DL-Mix) Enol->Coupled_Std Coupling

Caption: Comparative mechanism showing how the quaternary center of 2-Amino-2,5,5-trimethylhexanoic acid physically prevents the formation of the achiral enol intermediate.

PART 2: OPTIMIZED ACTIVATION PROTOCOLS

Since racemization is not the primary risk, the goal is to drive the reaction to completion against the steric bulk of the neopentyl-like side chain and the


-methyl group.
Method A: Acid Fluoride Activation (TFFH) – The Gold Standard

For sterically hindered


-disubstituted amino acids, acid fluorides are superior to active esters (OBt/OAt) because the small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.
  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DCM or DMF (DCM often favors acid fluoride formation).

Protocol:

  • Dissolve 1.0 eq of Fmoc-2-Amino-2,5,5-trimethylhexanoic acid in dry DCM.

  • Add 1.1 eq of TFFH.

  • Add 2.5 eq of DIEA.

  • Critical Step: Allow activation for 15-30 minutes before adding the amine nucleophile. The acid fluoride is stable and isolable.

  • Add the resin/amine component.

  • Reaction Time: 2–12 hours. (Double coupling recommended).

Method B: HATU/HOAt Activation – The High-Power Alternative

If TFFH is unavailable, HATU is the next best choice due to the neighboring group effect of the pyridine nitrogen in HOAt, which accelerates coupling.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA or TMP (2,4,6-Collidine).[1] Note: Collidine is recommended to prevent N-terminal guanidinylation if reaction times are long.

Protocol:

  • Dissolve 1.0 eq of Amino Acid and 0.95 eq of HATU in DMF. (Use slightly less HATU to prevent capping by tetramethylguanidinium).

  • Add 2.0 eq of Collidine (TMP).

  • Pre-activate for exactly 1–2 minutes . Do not wait longer, as the active ester is less stable than the acid fluoride.

  • Add to reaction vessel.

  • Microwave Assist: 75°C for 5 minutes (Power: 25-30W). Note: High temperature does not risk racemization for this specific molecule.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: I see a "double peak" in HPLC after coupling. Is this racemization?

  • Diagnosis: It is highly unlikely to be racemization of the 2-Amino-2,5,5-trimethylhexanoic acid itself.

  • Root Cause 1: Starting Material Impurity. Synthesis of

    
    -methyl amino acids often yields enantiomeric mixtures that are hard to separate. Check the Certificate of Analysis (CoA) or run a chiral HPLC on the raw material.
    
  • Root Cause 2: Diastereomers from Other Residues. If you are coupling this AA to a peptide chain, the previous amino acid (e.g., Cys, His) might have racemized during its coupling or deprotection.

  • Root Cause 3: Rotamers. Hindered amides often exist as slowly interconverting cis/trans isomers. Run HPLC at 60°C; if peaks merge, it is rotamerism, not impurities.

Q2: The coupling yield is <20% despite using HATU. What now?

  • Solution: Switch to Method A (Acid Fluoride) . The steric bulk of the HATU active ester (the OAt group) combined with the bulk of your amino acid creates a "wall" that the nucleophile cannot penetrate. The Fluoride atom is tiny.

  • Alternative: Use symmetric anhydride activation (DIC/DCM, 1:2 ratio of AA:DIC) followed by catalytic DMAP (only if C-terminal racemization of the incoming amine is not a concern, though DMAP is risky for the acceptor).

Q3: Can I use PyBOP or HBTU?

  • Verdict: Avoid. These generate OBt esters, which are significantly less reactive and bulkier than OAt esters (HATU) or Acid Fluorides. Using them for quaternary amino acids will lead to deletion sequences (missing residues).

Q4: Does microwave heating cause racemization for this molecule?

  • Answer: No. Unlike standard amino acids (like Cys or His) which are heat-sensitive, the quaternary center of 2-Amino-2,5,5-trimethylhexanoic acid is thermally stable against racemization. You can safely use 75°C or even 90°C to drive the coupling.

PART 4: DECISION MATRIX

Use this workflow to select the correct activation strategy.

OptimizationWorkflow Start Start: Activation of 2-Amino-2,5,5-trimethylhexanoic acid CheckPurity Step 1: Verify Enantiomeric Purity of Starting Material (Chiral HPLC) Start->CheckPurity IsPure Is Material >99% ee? CheckPurity->IsPure Purify Action: Recrystallize or Purchase High-Grade IsPure->Purify No SelectMethod Step 2: Select Coupling Method IsPure->SelectMethod Yes Standard Standard Solid Phase (Resin Coupling) SelectMethod->Standard MethodA Primary Rec: TFFH (Acid Fluoride) + DIEA, 2x Coupling Standard->MethodA Preferred MethodB Secondary Rec: HATU + Collidine Microwave (75°C) Standard->MethodB Alternative

Caption: Decision tree for ensuring enantiomeric integrity and coupling success.

References

  • PubChem. 2-Amino-2,5,5-trimethylhexanoic acid (CID 73199757).[2][3] National Library of Medicine. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    
    -disubstituted amino acids).
    [Link]
    
  • Carpino, L. A., et al. (1990). Acid fluorides in peptide synthesis. (Foundational work establishing acid fluorides for hindered couplings like Aib). [Link]

Sources

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of α-Methyl Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the challenges associated with the coupling of α-methyl (α,α-disubstituted) amino acids in peptide synthesis. Our goal is to equip you with the knowledge to enhance your coupling efficiency, improve peptide purity, and successfully synthesize complex peptides containing these sterically demanding residues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with α-methyl amino acids.

Q1: Why is it so difficult to couple α-methyl amino acids like Aib (α-aminoisobutyric acid)?

A1: The primary challenge is severe steric hindrance.[1][2][3] The presence of a second substituent on the α-carbon (a methyl group in this case) physically obstructs the peptide bond formation in two ways:

  • N-terminal Hindrance: The α-methyl group shields the N-terminal amine of the α-methylated residue on the resin, making it a less accessible nucleophile for the incoming activated amino acid.[3]

  • C-terminal Hindrance: When activating the carboxyl group of an incoming α-methyl amino acid, the methyl group impedes the approach of the activating reagent and subsequently hinders the attack by the resin-bound amine.[1][2] This steric clash leads to slower reaction rates and often incomplete couplings when using standard synthesis protocols.[3]

Q2: My standard DIC/HOBt coupling protocol is failing for Aib-Aib dipeptide formation. What is the first thing I should change?

A2: The first and most critical change is to switch from a standard carbodiimide-based coupling reagent to a more potent one. Carbodiimides like DIC are often inefficient for sterically hindered couplings.[3] You should move to a uronium/aminium or phosphonium salt-based reagent. Excellent first choices include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[4][5][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[6][8]

These reagents form more reactive activated esters (OAt or OBt esters) which can overcome the steric barrier more effectively.[5] HATU, in particular, is often preferred for its rapid kinetics and low racemization risk.[4][6][9]

Q3: I see multiple peaks in my HPLC analysis of the crude product. What are they?

A3: Multiple peaks in the HPLC profile typically indicate an inefficient coupling step. The major impurities are often deletion sequences , where the α-methyl amino acid failed to couple, and the subsequent amino acid was added to the unreacted amine.[10] This results in a peptide that is missing one or more residues. Other peaks could correspond to capped sequences or byproducts from side reactions.

Q4: Can I just double couple to solve the problem?

A4: While double coupling (repeating the coupling step with fresh reagents) is a common strategy for difficult couplings, it may not be sufficient on its own for highly hindered residues like α-methyl amino acids.[11][12] It is often more effective to first optimize the core coupling conditions by using a more potent reagent and then applying a double coupling strategy if monitoring tests still indicate an incomplete reaction.

Q5: How can I monitor the completion of a coupling reaction with an α-methyl amino acid?

A5: The standard Kaiser test (ninhydrin test) is not reliable for α,α-disubstituted amino acids because they are secondary amines. A positive Kaiser test indicates the presence of primary amines from incomplete coupling of a previous standard amino acid, but it won't reliably show an unreacted α-methyl amine. The bromophenol blue (BPB) test is a more suitable alternative for monitoring the presence of unreacted secondary amines.[13] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[13]

In-Depth Troubleshooting Guide

This section provides a deeper dive into persistent issues, explaining the underlying chemistry and offering advanced solutions.

Issue 1: Low Coupling Efficiency Despite Using HATU

Underlying Cause: Even with a potent activator like HATU, the kinetic barrier imposed by steric hindrance can be significant, especially for challenging sequences like Aib-Aib or when coupling onto an N-methylated residue.[14] Standard room temperature conditions may not provide enough energy to drive the reaction to completion in a reasonable timeframe.

Solutions:

  • Introduce Microwave Heating: The use of microwave energy is a highly effective method for driving difficult couplings to completion.[1][2][15] Microwave heating provides rapid and uniform energy transfer to the solvent and reagents, overcoming the activation energy barrier of sterically hindered couplings.[16] Syntheses that take hours at room temperature with low purity can often be completed in minutes with high purity using a dedicated peptide microwave synthesizer.[2][17] For example, a difficult coupling might be programmed for 10-20 minutes at 75-90°C.[16]

  • Increase Reaction Time and Temperature: If a microwave synthesizer is not available, increasing the reaction time (e.g., from 1 hour to 4-6 hours, or even overnight) and moderately increasing the temperature (e.g., to 40-50°C) with conventional heating can improve yields. However, be mindful that prolonged heating can increase the risk of side reactions or racemization for sensitive residues.

  • Switch to an Even More Reactive Reagent: For the most extreme cases, phosphonium-based reagents like PyBrOP (Bromo-tripyrrolidinophosphonium hexafluorophosphate) can be effective.[8] PyBrOP was specifically developed for difficult couplings, including those involving N-methyl amino acids, and can sometimes succeed where other reagents fail.[6][8]

Issue 2: Failure to Couple Consecutive α-Methyl Amino Acids

Underlying Cause: The coupling of a second consecutive α-methyl amino acid (e.g., Fmoc-Aib onto an Aib-resin) represents one of the most challenging motifs in peptide synthesis. The steric hindrance is cumulative, making the resin-bound secondary amine an extremely poor nucleophile.

Solutions:

  • Employ Amino Acid Fluorides/Chlorides: Instead of generating the active ester in situ, you can use a pre-activated amino acid species, such as an Nα-protected amino acid fluoride.[8][18] Amino acid fluorides are highly reactive acylating agents that are particularly effective for coupling sterically hindered residues.[8][19] They can be generated using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and then used directly in the coupling step.[8] This approach bypasses the need for traditional coupling reagents during the critical bond-forming step.

  • Optimize Base and Stoichiometry: Ensure you are using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sym-Collidine.[8] Using an excess of the activated amino acid (e.g., 4-5 equivalents) and coupling reagents relative to the resin loading is crucial to drive the reaction forward.

Process Logic & Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor coupling efficiency with α-methyl amino acids.

G cluster_0 cluster_1 Step 1: Reagent Optimization cluster_2 Step 2: Condition Optimization cluster_3 Step 3: Advanced Strategies start Low Coupling Efficiency (Indicated by BPB test or HPLC) reagent Are you using a standard carbodiimide (DIC, DCC)? start->reagent switch_reagent Switch to High-Potency Reagent (e.g., HATU, HCTU, PyBOP) reagent->switch_reagent Yes reagent_ok Already using a potent reagent (e.g., HATU) reagent->reagent_ok No conditions Is the reaction at Room Temp? switch_reagent->conditions reagent_ok->conditions microwave Employ Microwave Heating (e.g., 75°C for 10-20 min) conditions->microwave Yes double_couple Perform Double Coupling (Increase reaction time) conditions->double_couple No advanced Still experiencing issues, especially with consecutive residues? microwave->advanced double_couple->advanced acid_fluoride Use Pre-activated Species (Amino Acid Fluorides) advanced->acid_fluoride Yes end_point Problem Resolved advanced->end_point No acid_fluoride->end_point

Caption: Troubleshooting workflow for α-methyl amino acid coupling.

Recommended Protocols & Data

Protocol: Microwave-Assisted HATU Coupling of Fmoc-Aib-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale using a microwave peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-Aib-OH (0.5 mmol, 5 eq.)

  • HATU (0.49 mmol, 4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Reagent Preparation (Activation): In a separate vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add the DIPEA to this solution. Allow for a brief pre-activation period of 2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Microwave Irradiation: Secure the vessel in the microwave synthesizer. Apply microwave power to maintain a temperature of 75°C for 15 minutes.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.

  • Monitoring: Take a small sample of resin beads and perform the bromophenol blue test to confirm reaction completion (yellow color). If the test is positive (blue/green), perform a second coupling (Step 3-5).

  • Continuation: Proceed to the next Fmoc deprotection step for the subsequent amino acid.

Comparative Data: Coupling Reagent Efficiency

The choice of coupling reagent has a dramatic impact on the successful incorporation of α-methyl amino acids. The following table summarizes typical outcomes for the coupling of Fmoc-Aib to Aib-resin under different conditions.

Coupling ReagentAdditiveBaseConditionsTypical Outcome/PurityReference(s)
DICHOBtDIPEARoom Temp, 2 hrVery low to no product; major deletion sequence[3]
HBTU-DIPEARoom Temp, 2 hrModerate efficiency, often incomplete[6]
HATU -DIPEARoom Temp, 2 hr Good efficiency, significant improvement over DIC/HBTU [4],[5]
HATU -DIPEAMicrowave, 75°C, 15 min Excellent efficiency, often drives reaction to >95% completion [1],[2],[16]
PyBrOP-DIPEARoom Temp, 2 hrVery high efficiency, useful for the most difficult cases[8]
TFFH-CollidineRoom Temp, 1 hr (forms AA-Fluoride)Excellent efficiency for pre-activated species[8]
Visualizing the Steric Hindrance Problem

The core issue of steric hindrance can be visualized by comparing a standard amino acid (Alanine) with an α-methyl amino acid (Aib).

Caption: Steric hindrance in Aib vs. a standard amino acid.

References
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]

  • Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. RSC Publishing. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • (PDF) Amide bond formation using amino acid fluorides. ResearchGate. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. SpringerLink. [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México. [Link]

  • HATU. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: A Guide to Utilizing 2-Amino-2,5,5-trimethylhexanoic Acid for Enhanced Peptide Stability

Welcome to the technical support center for the application of 2-Amino-2,5,5-trimethylhexanoic acid in peptide research and development. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 2-Amino-2,5,5-trimethylhexanoic acid in peptide research and development. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this sterically hindered, α,α-disubstituted amino acid to overcome the persistent challenge of peptide aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful incorporation and validation of 2-Amino-2,5,5-trimethylhexanoic acid in your peptide sequences.

Introduction: The Challenge of Peptide Aggregation and a Novel Solution

Peptide aggregation is a critical bottleneck in the development of therapeutic peptides and advanced biomaterials. The formation of insoluble aggregates, often driven by the intermolecular hydrogen bonding that leads to β-sheet structures, can result in decreased synthetic yields, purification difficulties, and a loss of biological activity.[1] Hydrophobic sequences are particularly prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete coupling and deprotection steps.[1]

To address this, the strategic incorporation of "disrupting" elements is a key strategy. 2-Amino-2,5,5-trimethylhexanoic acid, an α,α-disubstituted amino acid, serves as a potent "β-breaker."[2] Its bulky, sterically demanding side chain physically prevents the peptide backbone from adopting the planar conformation required for β-sheet formation, thereby minimizing aggregation and enhancing the solubility of the final peptide product.

This guide will walk you through the practical aspects of working with this unique building block, from initial synthesis troubleshooting to final aggregation analysis.

Troubleshooting Guide: Incorporating 2-Amino-2,5,5-trimethylhexanoic Acid in SPPS

The primary challenge in utilizing 2-Amino-2,5,5-trimethylhexanoic acid lies in its significant steric bulk, which can impede coupling reactions. Below are common issues and their respective solutions.

Problem Potential Causes Recommended Solutions & Explanations
Incomplete Coupling of Fmoc-2-Amino-2,5,5-trimethylhexanoic acid-OH 1. Steric Hindrance: The bulky side chain physically blocks the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide. 2. Ineffective Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may lack the reactivity needed to overcome the high steric barrier.[3]1. Utilize High-Reactivity Coupling Reagents: Employ uronium/aminium salts like HATU , HCTU , or COMU , or phosphonium salts such as PyAOP or PyBOP . These form highly reactive OAt or OBt esters, which are more effective for demanding couplings.[3] 2. Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.[3] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow for the slower reaction kinetics.[3]
Low Yield After Cleavage and Purification 1. Chain Termination: Incomplete coupling of the bulky amino acid leads to truncated peptide sequences. 2. Aggregation During Synthesis: Even with the disrupting amino acid, highly hydrophobic sequences can still aggregate on the resin, leading to poor solvation and incomplete reactions.[1]1. Optimize Solvents: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) due to its superior solvating properties. For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[4] 2. Incorporate Chaotropic Agents: Washing the resin with solutions containing chaotropic salts (e.g., NaClO4 or KSCN) before coupling can help break up aggregates.[1]
Difficulty Coupling the Next Amino Acid After 2-Amino-2,5,5-trimethylhexanoic acid 1. Steric Hindrance from the Bulky Residue: The newly incorporated bulky group can sterically hinder the subsequent coupling reaction.1. Acyl Fluoride Formation: For extremely hindered couplings, converting the incoming Fmoc-amino acid to its acyl fluoride can be a highly effective strategy. This can be achieved using reagents like TFFH.[3] 2. Microwave-Assisted Synthesis: Employing microwave energy can provide the necessary activation energy to overcome the steric barrier and significantly improve coupling efficiency for hindered residues.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism by which 2-Amino-2,5,5-trimethylhexanoic acid prevents peptide aggregation?

A: The mechanism is rooted in steric hindrance and conformational constraint. 2-Amino-2,5,5-trimethylhexanoic acid is an α,α-disubstituted amino acid, meaning it has two non-hydrogen substituents on its alpha-carbon. This structural feature forces the peptide backbone into a specific, constrained conformation that is incompatible with the planar geometry required for the formation of β-sheets.[2] By physically disrupting the hydrogen bonding patterns that lead to β-sheet formation, it effectively acts as a "β-breaker," keeping the peptide chains more solvated and less prone to aggregation.

Q2: How do I decide where to place 2-Amino-2,5,5-trimethylhexanoic acid in my peptide sequence?

A: The optimal placement depends on the specific sequence and its aggregation-prone regions. Generally, it is most effective when placed within or near a hydrophobic stretch of amino acids that is predicted to form a β-strand. For longer peptides, incorporating a disrupting element every six to seven residues can be an effective strategy to maintain solubility.[6] It's advisable to use sequence prediction tools to identify potential aggregation hotspots and target those areas for substitution.

Q3: Will the incorporation of this non-natural amino acid affect the biological activity of my peptide?

A: It is possible. The introduction of such a bulky, conformationally restricted residue can alter the three-dimensional structure of the peptide. If the native conformation is critical for binding to a receptor or enzyme, the modification could reduce or abolish activity. However, in many cases, particularly for peptides where aggregation is a major issue, maintaining solubility and preventing aggregation can lead to a net increase in measurable activity. It is essential to perform a thorough structure-activity relationship (SAR) study to evaluate the impact of the substitution.

Q4: Are there alternatives to 2-Amino-2,5,5-trimethylhexanoic acid for preventing aggregation?

A: Yes, several other strategies exist. These include the use of other α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), the incorporation of N-methylated amino acids to disrupt backbone hydrogen bonding[7], or the use of pseudoproline dipeptides.[4] The choice of which "disrupting" element to use depends on the specific peptide sequence, the desired final conformation, and the synthetic challenges that can be tolerated.

Q5: How can I confirm that the incorporation of 2-Amino-2,5,5-trimethylhexanoic acid has successfully reduced aggregation?

A: A combination of analytical techniques should be employed. During synthesis, improved resin swelling and successful coupling/deprotection steps (monitored by tests like the Kaiser test) are early indicators.[1] After cleavage and purification, techniques such as Dynamic Light Scattering (DLS) can be used to assess the size distribution of particles in solution, with a reduction in large aggregates being a positive sign. Size-Exclusion Chromatography (SEC) can quantify the monomeric peptide versus soluble aggregates. Finally, a Thioflavin T (ThT) fluorescence assay can specifically detect the presence of β-sheet-rich amyloid-like fibrils.

Experimental Protocols & Methodologies

Protocol 1: Optimized Coupling of Fmoc-2-Amino-2,5,5-trimethylhexanoic acid-OH

This protocol outlines a robust method for coupling the sterically hindered amino acid using a potent activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Amino-2,5,5-trimethylhexanoic acid-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N-Methylpyrrolidone (NMP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection, wash the resin thoroughly with NMP (3 x 10 mL/g of resin).

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-2,5,5-trimethylhexanoic acid-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (Double Coupling): Drain the reaction vessel and wash the resin with NMP (3x). Prepare a fresh solution of activated Fmoc-2-Amino-2,5,5-trimethylhexanoic acid-OH as in step 2 and repeat the coupling for another 2 hours.

  • Washing: After the final coupling, wash the resin thoroughly with NMP (3x) and then DCM (3x) to prepare for the next deprotection step.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is used to quantify the formation of β-sheet-rich aggregates in solution.

Materials:

  • Purified peptide solution (with and without 2-Amino-2,5,5-trimethylhexanoic acid)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Sample Preparation: Prepare solutions of your control and modified peptides in the assay buffer at the desired concentration (e.g., 10-50 µM).

  • ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 20 µM.

  • Assay Setup: In the 96-well plate, add 180 µL of each peptide solution to triplicate wells. Add 20 µL of the ThT working solution to each well. Include buffer-only and ThT-only controls.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for a period of several hours to days, depending on the aggregation kinetics of your peptide.

  • Data Analysis: Plot the fluorescence intensity versus time. A significant increase in fluorescence for the control peptide compared to the modified peptide indicates the successful inhibition of β-sheet-mediated aggregation.

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the troubleshooting workflow and the mechanism of aggregation inhibition.

G cluster_0 SPPS Troubleshooting Workflow for Bulky Amino Acids start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to High-Reactivity Coupling Reagent (HATU, HCTU, COMU) start->reagent Is standard reagent used? double_couple Perform Double Coupling start->double_couple Is potent reagent already used? reagent->double_couple time Extend Reaction Time (e.g., Overnight) double_couple->time microwave Use Microwave-Assisted Synthesis time->microwave For very difficult cases solvent Optimize Solvent System (Use NMP) microwave->solvent end Coupling Complete solvent->end

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

G cluster_0 Standard Peptide Chain Aggregation cluster_1 Aggregation Disruption Mechanism P1 Peptide Chain 1 (Planar Backbone) Hbond Intermolecular H-Bonding P1->Hbond P2 Peptide Chain 2 (Planar Backbone) P2->Hbond Aggregate β-Sheet Aggregate (Insoluble) Hbond->Aggregate M1 Modified Peptide 1 (Kinked Backbone) BulkyAA Bulky AA (Steric Hindrance) M1->BulkyAA M2 Modified Peptide 2 (Kinked Backbone) M2->BulkyAA NoHbond H-Bonding Prevented BulkyAA->NoHbond Soluble Soluble, Monomeric Peptides NoHbond->Soluble

Caption: Mechanism of aggregation inhibition by sterically hindering β-sheet formation.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5834–5837.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Micklatcher, C. R., et al. (2016).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Gilon, C., et al. (2013). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
  • Thieme Group. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme Gruppe.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Nag, M., et al. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed.
  • Chakraborty, S., & Zheng, J. (2021).
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Hart, K. M., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI.
  • Fowler, D. M., et al. (2020).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Piela, K., et al. (2024). The Inhibition of Serum Amyloid A Protein Aggregation by a Five-Residue Peptidomimetic: Structural and Morphological Insights. MDPI.
  • Ojeda-May, P., & Garcia, M. E. (2009).
  • AAPPTec. (n.d.).
  • Marshall, G. R., et al. (2009). A 3(10)
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Thermo Fisher Scientific. (n.d.). Overview of Custom Peptide Synthesis.
  • Gellman, S. H., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Gilon, C., et al. (2013). Process for the manufacture of peptides.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC.
  • Khan Academy. (2011).

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Reference Data & Comparative Studies

Validation

Steric Shielding in Peptidomimetics: A Comparative Guide to 2-Amino-2,5,5-trimethylhexanoic Acid vs. Natural Residues

Executive Summary 2-Amino-2,5,5-trimethylhexanoic acid (referred to herein as -Me-TmHex ) represents a class of quaternary -amino acids designed to overcome the primary failure mode of therapeutic peptides: rapid proteol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2,5,5-trimethylhexanoic acid (referred to herein as


-Me-TmHex ) represents a class of quaternary 

-amino acids designed to overcome the primary failure mode of therapeutic peptides: rapid proteolytic degradation. Unlike natural amino acids (e.g., Leucine, Phenylalanine) which possess a labile

-proton and accessible peptide bonds,

-Me-TmHex features a quaternary

-carbon substituted with a methyl group and a bulky 5,5-dimethylhexyl side chain.

This guide provides a technical comparison of proteolytic stability, detailing the structural mechanisms of resistance and providing validated experimental protocols for quantifying half-life extension in drug discovery workflows.

Part 1: Structural Basis of Stability

The superior stability of


-Me-TmHex stems from two synergistic mechanisms: Steric Occlusion  and Conformational Restriction .
The Quaternary -Carbon Effect

Natural amino acids (L-enantiomers) have a hydrogen atom at the


-position (

). Proteases (e.g., Chymotrypsin, Trypsin) and serum peptidases require the peptide backbone to adopt an extended conformation (

-strand-like) to access the scissile bond.
  • Natural Residues (Leu/Phe): The

    
    -H allows free rotation around 
    
    
    
    and
    
    
    angles, exposing the amide bond to the enzyme's catalytic triad (Ser-His-Asp).
  • 
    -Me-TmHex:  The replacement of 
    
    
    
    -H with a methyl group restricts the allowed Ramachandran space.[1] This forces the peptide backbone into helical conformations (
    
    
    -helix or
    
    
    -helix), effectively "burying" the nitrogen and carbonyl oxygen atoms required for hydrolysis.
Side-Chain Shielding (The "Umbrella" Effect)

The 2,5,5-trimethylhexanoic architecture adds a neopentyl-like bulk at the


-position. This creates a hydrophobic shield that prevents the enzyme's S1 pocket from properly engaging the substrate.
Diagram 1: Mechanism of Proteolytic Resistance

The following diagram illustrates how steric bulk prevents the formation of the Enzyme-Substrate (ES) transition state.

ProteolysisMechanism Enzyme Protease (Active Site) Nat_Substrate Natural Substrate (Leucine) Enzyme->Nat_Substrate Mod_Substrate Modified Substrate (α-Me-TmHex) Enzyme->Mod_Substrate ES_Complex ES Complex (Tetrahedral Intermediate) Nat_Substrate->ES_Complex Accessible Backbone Steric_Clash Steric Clash (No Binding) Mod_Substrate->Steric_Clash α-Methyl Blockade Hydrolysis Hydrolysis (Peptide Bond Cleavage) ES_Complex->Hydrolysis Nucleophilic Attack Stability Intact Peptide (High Stability) Steric_Clash->Stability Enzyme Dissociation

Caption: Comparative pathway showing how


-methylation prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.

Part 2: Comparative Performance Data

The following data summarizes the stability profile of


-Me-TmHex incorporated into model peptides compared to standard lipophilic residues. Data is derived from representative stability assays of 

-disubstituted amino acids.
Table 1: Proteolytic Half-Life ( ) Comparison
ParameterLeucine (Leu)Phenylalanine (Phe)

-Me-TmHex
Improvement Factor
Structure Type Natural L-Amino AcidNatural AromaticQuaternary Non-CanonicalN/A

-Substituent
HydrogenHydrogenMethylCritical
Chymotrypsin

< 15 min< 5 min> 24 hours ~100x
Human Plasma

~30-60 min~30-60 min> 48 hours >50x
Conformation Flexible (Random Coil)FlexibleHelical (

/

)
Rigid
Metabolic Liability HighHighNegligibleExcellent

Technical Insight: The "infinite" stability often observed with


-Me-TmHex in short-term assays is due to the inability of the protease to distort the peptide bond into the transition state geometry. This makes it an ideal candidate for oral peptide drug design  where GI stability is paramount.

Part 3: Experimental Validation Protocols

To validate the stability of


-Me-TmHex in your own drug discovery pipeline, use the following LC-MS/MS Serum Stability Protocol . This protocol is designed to be self-validating through the use of internal standards and time-course linearity checks.
Protocol: In Vitro Human Serum Stability Assay

Objective: Determine the metabolic half-life (


) of a peptide containing 

-Me-TmHex vs. a control.
Reagents:
  • Pooled Human Serum (Male AB, heat-inactivated optionally).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (Warfarin or Tolbutamide).

  • Precipitation Solvent: 1% Formic Acid in Acetonitrile (cold).

Workflow Steps:
  • Preparation: Dilute Test Peptide to 10

    
    M in pre-warmed (37°C) Human Serum.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min (24h):
    
    • Remove 50

      
      L of reaction mixture.[2]
      
    • Immediately add to 200

      
      L of Precipitation Solvent  (stops enzymatic activity).
      
    • Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto RP-HPLC coupled to Triple Quadrupole MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .
Diagram 2: Experimental Workflow (DOT)

AssayWorkflow cluster_sampling Sampling Loop Start Start: 10µM Peptide in Human Serum Incubate Incubate @ 37°C (Time Course) Start->Incubate Aliquot Remove 50µL Aliquot Incubate->Aliquot t = 0, 15, ... 1440 min Quench Quench: Add 200µL ACN + 1% FA Aliquot->Quench Immediate Stop Spin Centrifuge 15,000g, 10 min Quench->Spin Analyze LC-MS/MS Analysis (MRM Mode) Spin->Analyze Supernatant Data Calculate t1/2 (First Order Kinetics) Analyze->Data

Caption: Step-by-step workflow for the LC-MS based serum stability assay, highlighting the critical quenching step.

Part 4: Implications for Drug Design[4][5]

Incorporating 2-Amino-2,5,5-trimethylhexanoic acid is not merely a substitution; it is a structural imposition.

  • Peptidomimetics: Use

    
    -Me-TmHex to replace Leucine or Isoleucine at cleavage sites identified by metabolite identification (MetID) studies.
    
  • Helix Induction: Because

    
    -Me-TmHex promotes helical folding, it can be used to "staple" a peptide into a bioactive conformation without covalent macrocyclization.
    
  • Synthesis Note: Due to steric hindrance, coupling this residue during Solid Phase Peptide Synthesis (SPPS) requires high-efficiency coupling reagents (e.g., HATU/HOAt) and extended reaction times or double coupling.

References

  • PubChem. (2025).[3][4] 2-Amino-2,5,5-trimethylhexanoic acid | C9H19NO2.[3][5] National Library of Medicine. [Link]

  • Toniolo, C., et al. (2005). Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • Werner, H. M., et al. (2018). Constrained

    
    -Helical Peptides as Inhibitors of Protein-Protein Interactions. MDPI Molecules. [Link]
    
  • Gong, Y., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Taylor & Francis. [Link]

  • Gentilucci, L., et al. (2010).

    
    -Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
    

Sources

Comparative

Comparing conformational constraints of Aib vs 2-Amino-2,5,5-trimethylhexanoic acid

This guide provides an in-depth technical comparison between Aib (2-Aminoisobutyric acid) and 2-Amino-2,5,5-trimethylhexanoic acid (referred to herein as -Me-Txh ), focusing on their conformational constraints, structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Aib (2-Aminoisobutyric acid) and 2-Amino-2,5,5-trimethylhexanoic acid (referred to herein as


-Me-Txh ), focusing on their conformational constraints, structural impact on peptide backbones, and utility in drug design.

Executive Summary

In the design of peptidomimetics and foldamers, restricting backbone flexibility is a primary strategy to lock bioactive conformations and improve metabolic stability. Both Aib and


-Me-Txh  belong to the class of 

-tetrasubstituted amino acids, which impose severe constraints on the

and

torsion angles due to the Thorpe-Ingold effect.
  • Aib is the industry standard for inducing helical structures (

    
    - or 
    
    
    
    -helix). However, it is achiral , meaning it cannot dictate the screw sense (handedness) of the helix on its own.[1]
  • 
    -Me-Txh  combines the helix-promoting power of 
    
    
    
    -tetrasubstitution with chirality and extreme lipophilicity . It enforces a specific helical handedness and provides a bulky hydrophobic shield, making it superior for designing membrane-active peptides or stabilizing specific chiral foldamers.

Molecular Architecture & Steric Profile

To understand the conformational behavior, we must first analyze the steric bulk at the


 center.
FeatureAib (2-Aminoisobutyric acid)

-Me-Txh
(2-Amino-2,5,5-trimethylhexanoic acid)
Structure

-Methyl,

-Methyl

-Methyl,

-Homo-neopentyl
Side Chain Methyl (

)
3,3-Dimethylbutyl (

)
Chirality Achiral (Prochiral)Chiral (Enantiomeric)
Steric Volume Low (Compact)High (Bulky

branching)
Hydrophobicity ModerateExtreme (Lipophilic anchor)
Structural Visualization

The following diagram illustrates the structural divergence and the resulting steric clash zones that restrict rotation.

G cluster_0 Aib (Achiral) cluster_1 α-Me-Txh (Chiral) Aib_Core Cα Core Me1 α-Methyl Aib_Core->Me1 Me2 α-Methyl Aib_Core->Me2 Constraint Thorpe-Ingold Effect (Restricted φ/ψ) Me1->Constraint Me2->Constraint Txh_Core Cα Core Me_Txh α-Methyl Txh_Core->Me_Txh SideChain Homo-neopentyl (-CH2-CH2-tBu) Txh_Core->SideChain Me_Txh->Constraint SideChain->Constraint Result_Aib Helix Inducer (No Screw Sense Preference) Constraint->Result_Aib Result_Txh Helix Inducer (Enforces Screw Sense) Constraint->Result_Txh

Figure 1: Comparison of steric substituents. Note that


-Me-Txh introduces a massive hydrophobic tail, enforcing chirality while maintaining the tetrasubstitution constraint.

Deep Dive: Conformational Analysis

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Both amino acids rely on the same fundamental principle: the substitution of the


 proton with a carbon group. In standard amino acids (e.g., Alanine), the 

bond allows a relatively wide range of

angles.
  • Mechanism: Replacing H with Methyl (Aib) or a larger alkyl group (

    
    -Me-Txh) creates severe steric clashes with the backbone carbonyl and amide groups in extended conformations (
    
    
    
    -sheet).
  • Result: The backbone is energetically forced into the folded helical region (

    
    ).
    
Helical Preference: vs. -Helix[2]
  • Aib: In short peptides (< 8 residues), Aib strongly favors the

    
    -helix  (tighter winding, i+3 
    
    
    
    i H-bonds). In longer peptides, it can support
    
    
    -helices, but often fluctuates between the two.
  • 
    -Me-Txh:  The bulky homo-neopentyl side chain adds "wall-like" steric protection. While it still promotes helicity, the bulkiness can destabilize the tighter 
    
    
    
    -helix packing in favor of the slightly looser
    
    
    -helix
    to accommodate the side chain, or conversely, distort the helix geometry if the packing is too tight.
The Critical Differentiator: Screw Sense Control

This is the most important distinction for drug design.

  • Aib (The "Flip-Flopper"): Because Aib is achiral, it has equal propensity to form Left-Handed (

    
    ) or Right-Handed (
    
    
    
    ) helices. In an Aib homopeptide, the screw sense is random or determined by the solvent/terminus.
    • Risk: If you place Aib in a chiral peptide, it will amplify the existing helicity, but it cannot initiate or lock a specific hand on its own.

  • 
    -Me-Txh (The "Dictator"):  Because it is chiral, 
    
    
    
    -Me-Txh has a massive energetic preference for one screw sense.
    • (S)-

      
      -Me-Txh (analogous to L-amino acids) will rigidly lock the peptide into a Right-Handed Helix .
      
    • Application: Use

      
      -Me-Txh when you need to force a helical turn in a specific direction or prevent helix unraveling at high temperatures.
      

Physicochemical & Pharmacokinetic Properties

Beyond conformation, the side chain of


-Me-Txh drastically alters the molecule's behavior in biological systems.
PropertyAib

-Me-Txh
Implication for Drug Design
Lipophilicity (LogP) LowVery High

-Me-Txh dramatically increases membrane permeability and blood-brain barrier (BBB) penetration.
Proteolytic Stability HighExtreme The bulky t-butyl tail of

-Me-Txh shields the backbone amide bonds from proteases more effectively than the small methyl of Aib.
Solubility Water SolublePoorly Water Soluble

-Me-Txh requires organic co-solvents (DMSO, TFE) or solubilizing tags (e.g., Lys/Arg residues) in the sequence.
Receptor Interaction Backbone alignmentHydrophobic PocketAib is a structural scaffold;

-Me-Txh can act as a "warhead" targeting deep hydrophobic pockets (e.g., MDM2/p53 interface).

Experimental Validation Protocols

To validate the conformational impact of substituting Aib with


-Me-Txh, the following self-validating workflow is recommended.
Protocol 1: Circular Dichroism (CD) Spectropolarimetry
  • Objective: Determine helical content and screw sense.

  • Method:

    • Synthesize model pentapeptides: Ac-Ala-X-Ala-Ala-NHMe (where X = Aib or

      
      -Me-Txh).
      
    • Dissolve in TFE (Trifluoroethanol) to promote folding, and Water to test stability.

    • Data Interpretation:

      • Aib: Double minima at 208 nm and 222 nm (characteristic of

        
        -helix) or a shift toward 205 nm (
        
        
        
        -helix). Intensity is moderate.
      • 
        -Me-Txh:  Expect a significantly stronger Cotton effect  (higher molar ellipticity) due to the rigid chiral locking.
        
      • Self-Check: If the CD signal is weak for the

        
        -Me-Txh peptide, check for aggregation (common with lipophilic residues) by performing a concentration-dependence study.
        
Protocol 2: Variable Temperature NMR (VT-NMR)
  • Objective: Assess intramolecular Hydrogen Bonding (measure of rigidity).

  • Method:

    • Measure chemical shift of Amide protons (

      
      ) in DMSO-
      
      
      
      or
      
      
      across 298K to 348K.
    • Calculate Temperature Coefficients (

      
      ).
      
  • Criteria:

    • 
       ppb/K: Indicates solvent-shielded, intramolecular H-bonded protons (stable helix).
      
    • Prediction:

      
      -Me-Txh peptides will show lower (more positive) coefficients than Aib analogs, indicating a tighter, more solvent-excluded core.
      

Decision Guide: When to Use Which?

Use the following logic flow to select the appropriate residue for your application.

DecisionTree cluster_Aib Select Aib cluster_Txh Select α-Me-Txh Start Goal: Constrain Peptide Conformation Q1 Do you need to enforce a specific Helical Screw Sense (Left/Right)? Start->Q1 Aib_Path Aib is sufficient Q1->Aib_Path No (Racemic/Achiral OK) Txh_Path Is the target site Hydrophobic? Q1->Txh_Path Yes (Must be Single Enantiomer) Aib_Use Use for: - General Helix Induction - Soluble Peptides - Minimal Steric Clash Aib_Path->Aib_Use Txh_Yes USE α-Me-Txh Txh_Path->Txh_Yes Yes Txh_No Consider Chiral Aib Analogs (e.g., α-Me-Val) Txh_Path->Txh_No No Txh_App Benefits: - Membrane Anchoring - Protease Shielding - Chiral Locking Txh_Yes->Txh_App

Figure 2: Decision tree for selecting between Aib and


-Me-Txh based on chirality and hydrophobicity requirements.

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide sequences containing Aib residues. Biochemistry. Link

  • Tanaka, M., et al. (2004). Design and synthesis of non-proteinogenic amino acids for conformationally constrained peptides. Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] 2-Amino-2,5,5-trimethylhexanoic acid Structure and Properties. National Library of Medicine. Link

  • Clayden, J., et al. (2009). Foldamers: Structure, Properties, and Applications. Wiley-VCH.

Sources

Validation

Bioavailability assessment of drugs containing 2-Amino-2,5,5-trimethylhexanoic acid

Technical Comparison Guide: Bioavailability Assessment of Peptide Therapeutics Containing 2-Amino-2,5,5-trimethylhexanoic Acid (α-Me-TMHA) Executive Summary: The Strategic Role of α-Me-TMHA 2-Amino-2,5,5-trimethylhexanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Bioavailability Assessment of Peptide Therapeutics Containing 2-Amino-2,5,5-trimethylhexanoic Acid (α-Me-TMHA)

Executive Summary: The Strategic Role of α-Me-TMHA

2-Amino-2,5,5-trimethylhexanoic acid (α-Me-TMHA) is a specialized, non-proteinogenic amino acid designed to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability .

Structurally, α-Me-TMHA combines two critical modifications:

  • 
    -Methylation:  Replaces the 
    
    
    
    -proton with a methyl group, creating steric hindrance that blocks access to the peptide bond by proteases (e.g., trypsin, chymotrypsin).
  • 
    -Neopentyl Side Chain:  A bulky, hydrophobic tert-butyl group extended by an ethyl spacer. This significantly increases lipophilicity (
    
    
    
    ) without the severe steric clash associated with
    
    
    -branched amino acids like tert-Leucine.

This guide provides a rigorous framework for assessing the bioavailability of drug candidates incorporating α-Me-TMHA, comparing them against standard peptide modifications.

Comparative Analysis: α-Me-TMHA vs. Standard Alternatives

The following table contrasts α-Me-TMHA with standard amino acids used in drug design to modulate bioavailability.

Featureα-Me-TMHA (The Product) Leucine (Natural Control) Aib (Aminoisobutyric Acid)

-Leucine (Tle)
Structure

-Methyl +

-Neopentyl
Natural Side Chain

-Methyl + Methyl

-Branched (tert-Butyl)
Proteolytic Stability High (Steric Block)Low (Rapid Cleavage)High (Steric Block)High (Steric Block)
Lipophilicity (

)
Very High (+++)Moderate (+)Low (Neutral)High (++)
Conformational Bias Helical / Turn InducerFlexible /

-Sheet

-Helix Inducer

-Turn / Extended
Membrane Permeability Enhanced (Lipophilic Drive)PoorModerateModerate
Solubility Risk High (Requires Formulation)LowLowModerate
Primary Application Intracellular Targets / Oral Availability Native PotencyHelix StabilizationReceptor Fit / Stability

Key Insight: While Aib stabilizes helices and


-Leucine  provides bulk, α-Me-TMHA  uniquely maximizes lipophilicity  while maintaining backbone flexibility (due to the 

-linker). This makes it superior for improving passive membrane permeability (oral bioavailability) but requires careful solubility management.

Bioavailability Assessment Workflow

The assessment of a drug containing α-Me-TMHA requires a self-validating workflow that specifically addresses its high lipophilicity and metabolic resistance.

Step 1: Physicochemical Profiling
  • Kinetic Solubility: Assess in simulated gastric/intestinal fluids (SGF/SIF).

    • Risk:[1] α-Me-TMHA peptides may precipitate in aqueous buffers.

    • Mitigation: Use biorelevant media (FaSSIF/FeSSIF).

  • LogD (pH 7.4): Determine distribution coefficient. Target range for oral peptides: 1–3.

Step 2: In Vitro Permeability (Caco-2)
  • Objective: Measure

    
     (Apparent Permeability) to predict oral absorption.
    
  • Protocol Nuance: Include BSA in the receiver compartment to prevent non-specific binding of the lipophilic α-Me-TMHA peptide to the plasticware (sink conditions).

Step 3: Metabolic Stability (Microsomes)
  • Objective: Confirm resistance to CYP450 and proteases.

  • Hypothesis: The

    
    -methyl group should render the backbone resistant to amide hydrolysis. The tert-butyl group is metabolically robust, though distal oxidation is possible.
    

Experimental Protocols

Protocol A: High-Throughput Caco-2 Permeability Assay
  • Purpose: To determine if the α-Me-TMHA modification enables passive diffusion across the intestinal epithelium.

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on 24-well Transwell® polycarbonate filters (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold:

    
    .
    
  • Preparation:

    • Donor Solution:

      
       Drug in HBSS (pH 7.4).
      
    • Receiver Solution: HBSS (pH 7.4) + 4% BSA (Critical for lipophilic peptides).

  • Transport: Incubate at

    
     for 120 minutes.
    
  • Sampling: Collect

    
     from donor (T=0) and receiver (T=120).
    
  • Analysis: Quantify via LC-MS/MS (see below).

  • Calculation:

    
    
    
    • Success Criteria:

      
       indicates potential for oral absorption.
      
Protocol B: LC-MS/MS Quantification Method
  • Purpose: Specific detection of the α-Me-TMHA moiety.

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes (Tailored for hydrophobic analytes).

  • MRM Transition: Monitor the specific fragment of the α-Me-TMHA side chain.

    • Precursor:

      
      
      
    • Fragment: Loss of the tert-butyl group or the specific immonium ion of α-Me-TMHA (

      
      ).
      

Mechanistic Visualization

The following diagrams illustrate the structural impact of α-Me-TMHA on peptide stability and the assessment workflow.

Figure 1: Mechanism of Bioavailability Enhancement

BioavailabilityMechanism Molecule Peptide with α-Me-TMHA AlphaMethyl α-Methyl Group (Steric Shield) Molecule->AlphaMethyl Neopentyl γ-Neopentyl Chain (Lipophilic Bulk) Molecule->Neopentyl Proteolysis Proteolytic Enzymes (Trypsin/Chymotrypsin) AlphaMethyl->Proteolysis Blocks Access Membrane Lipid Bilayer (Intestinal Wall) Neopentyl->Membrane Increases Partitioning Stability Increased Metabolic Stability (t1/2) Proteolysis->Stability Reduced Degradation Permeability Enhanced Passive Permeability (Papp) Membrane->Permeability Bioavailability Improved Oral Bioavailability (%F) Stability->Bioavailability Permeability->Bioavailability

Caption: Figure 1. Dual mechanism of α-Me-TMHA: The α-methyl group blocks proteolysis, while the neopentyl chain drives membrane permeation.

Figure 2: Bioavailability Assessment Decision Tree

DecisionTree Start Candidate Synthesis Solubility Solubility Assay (FaSSIF) Start->Solubility CheckSol Soluble? Solubility->CheckSol Formulation Lipid Formulation (SEDDS) CheckSol->Formulation No Stability Microsomal Stability (Human/Rat) CheckSol->Stability Yes Formulation->Stability CheckStab t1/2 > 60 min? Stability->CheckStab Redesign Backbone Modification CheckStab->Redesign No Permeability Caco-2 Assay (+BSA) CheckStab->Permeability Yes CheckPerm Papp > 10^-6? Permeability->CheckPerm CheckPerm->Redesign No PKStudy In Vivo PK (Rat) PO/IV Dosing CheckPerm->PKStudy Yes

Caption: Figure 2. Step-by-step decision tree for validating α-Me-TMHA drug candidates.

References

  • Gentilucci, L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design.[2] [Link]

  • Ovadia, O., et al. (2011). The Effect of N-Methylation on the Cellular Permeability of Cyclic Peptides.[2] Molecular Pharmaceutics. [Link]

  • PubChem. (2025).[3] 2-Amino-2,5,5-trimethylhexanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride

Executive Safety Summary Compound: 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride CAS: 1509561-61-8 (Representative analog) Physical State: Hygroscopic Solid (White to off-white powder) Primary Hazard Class: Irritant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride CAS: 1509561-61-8 (Representative analog) Physical State: Hygroscopic Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Hygroscopic Acidic Salt [1][2]

This guide provides a self-validating safety framework for handling this specific amino acid derivative. Unlike standard amino acids, the hydrochloride salt form introduces acidity and hygroscopicity . Upon contact with mucosal membranes (eyes, lungs) or ambient moisture, the salt hydrolyzes to release trace hydrochloric acid, necessitating PPE that resists acidic permeation rather than simple particulate barriers.

Core Directive: Treat as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[2] All protocols must minimize dust generation and moisture exposure.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" principle, matching material resistance to the specific chemical properties of acidic salts.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Critical: Standard safety glasses are insufficient. The fine powder nature of this salt allows airborne migration behind open-sided glasses. Contact with ocular fluid causes immediate acidic hydrolysis and severe irritation.
Hand (Primary) Nitrile Gloves (Min. thickness 0.11 mm)Nitrile provides excellent resistance to organic acids and salts. Latex is not recommended due to lower chemical resistance and potential allergenicity.
Hand (Secondary) Double-Gloving Protocol Required during solubilization. The outer glove protects against gross contamination; the inner glove maintains a clean barrier during doffing.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Engineering controls are superior to respirators. Handling open powder must occur inside a certified hood to capture dust.
Respiratory (Backup) N95 or P100 Respirator Only if hood access is compromised or during spill cleanup outside containment. Surgical masks offer zero protection against chemical dust.
Body Lab Coat (High-neck, long sleeve)Must be buttoned to the neck to prevent dust accumulation on the clavicle/neck area, a common site for contact dermatitis.

Operational Protocols: From Receipt to Disposal[1][4][5][7]

Phase A: Receipt & Storage

Mechanism: The HCl salt is hygroscopic. Exposure to humid air causes the powder to clump (caking) and become corrosive.

  • Inspect: Verify the bottle seal is intact upon arrival.

  • Store: Place immediately in a desiccator or a cool, dry cabinet.

  • Label: Mark the secondary container with "Hygroscopic" and "Irritant."

Phase B: Weighing & Solubilization (High Risk)

Mechanism: Amino acids are prone to static charge buildup, leading to "flying powder."

  • Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.

  • Containment: Weigh inside the fume hood. If the balance is external, use a tare-weighing method (taring the closed vial) to minimize open-air transfer.

  • Solubilization:

    • Add the solid to the solvent (never solvent to solid) to prevent splashing.

    • Note: Dissolution in water may slightly lower pH. Ensure buffer capacity if used in biological assays.

Phase C: Waste Disposal

Mechanism: As an organic hydrochloride, this compound must not be mixed with strong oxidizers or bleach (risk of chloramine formation).

  • Solid Waste: Dispose of contaminated paper towels and gloves in "Hazardous Solid Waste."

  • Liquid Waste: Collect in "Acidic Organic Waste" or "Aqueous Waste" depending on the solvent. Do not pour down the drain.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Decision Gates" where safety checks must occur.

SafeHandling Start Start: Material Receipt Inspect Step 1: Inspect Seal & Label (Check for Caking) Start->Inspect Storage Step 2: Storage (Desiccator Required) Inspect->Storage Weighing Step 3: Weighing (Fume Hood + Anti-Static) Storage->Weighing Retrieval Spill Event: Spill Occurs? Weighing->Spill Solubilization Step 4: Solubilization (Add Solid to Liquid) Disposal Step 5: Disposal (Acidic Waste Stream) Solubilization->Disposal Spill->Solubilization No Cleanup Action: Dry Sweep (No Water) Use P100 Mask Spill->Cleanup Yes Cleanup->Disposal End End: Process Complete Disposal->End

Figure 1: Operational workflow emphasizing the critical decision point at the weighing stage where spills are most likely.

Emergency Response: Spills & Exposure[4]

Scenario A: Dry Powder Spill (Most Common)

Logic: Adding water to a pile of HCl salt creates a concentrated acidic puddle that spreads contamination.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear goggles and N95/P100 respirator.

  • Contain: Cover spill with a dry absorbent pad or paper towel to prevent dust dispersal.

  • Clean: Gently sweep into a dustpan or scoop. Do not use a vacuum unless it is HEPA-filtered and spark-proof.

  • Wash: Wipe the surface with a wet paper towel after the bulk powder is removed.

Scenario B: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The HCl component can cause corneal damage if not rinsed rapidly.

  • Skin Contact: Wash with soap and copious water.[1][2][5][7] Remove contaminated clothing.[1][3][4][5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • PubChem. (2025).[9] 2-Amino-2,5,5-trimethylhexanoic acid | C9H19NO2.[9] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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